1-Methylpyrrole-2,5-dicarbaldehyde
Description
Properties
IUPAC Name |
1-methylpyrrole-2,5-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-6(4-9)2-3-7(8)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGXRGDTHQEUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473382 | |
| Record name | 1H-Pyrrole-2,5-dicarboxaldehyde, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37893-28-0 | |
| Record name | 1H-Pyrrole-2,5-dicarboxaldehyde, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1-methylpyrrole-2,5-dicarbaldehyde, a key building block in the development of various pharmaceutical compounds and materials. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway diagrams to facilitate understanding and replication.
Introduction
This compound is a versatile bifunctional molecule characterized by a central N-methylated pyrrole ring flanked by two aldehyde groups at the 2 and 5 positions. This symmetrical structure and the reactivity of the aldehyde moieties make it a valuable precursor in the synthesis of a wide range of more complex molecules, including porphyrins, conjugated polymers, and pharmacologically active agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will focus on the two most prominent methods for its preparation: the Vilsmeier-Haack formylation of 1-methylpyrrole and a high-yield synthesis via a dithiolic intermediate.
Core Synthesis Methodologies
Two principal synthetic strategies have emerged for the preparation of this compound, each with distinct advantages and procedural considerations.
Vilsmeier-Haack Diformylation of 1-Methylpyrrole
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] In the context of synthesizing this compound, this reaction involves the treatment of 1-methylpyrrole with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent attacks the electron-rich pyrrole ring. The high reactivity of the pyrrole nucleus allows for the introduction of two formyl groups, yielding the desired 2,5-dicarbaldehyde.[2] The reaction temperature is a critical parameter and typically ranges from below 0°C to 80°C, depending on the substrate's reactivity.[2]
Synthesis via a Dithiolic Intermediate
An alternative and high-yielding approach involves the use of a dithiolic intermediate. This method provides a pathway to this compound with a reported overall yield of 90%. While the complete, detailed experimental protocol from a primary literature source remains to be fully elucidated in the public domain, the general strategy involves the formation of a 2,5-bis(dithioacetal) protected pyrrole derivative. Subsequent methylation of the pyrrole nitrogen followed by hydrolysis of the dithioacetal groups unmasks the aldehyde functionalities to afford the final product. The hydrolysis step is a critical part of this process.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the dithiolic intermediate method. Data for a specific, optimized Vilsmeier-Haack diformylation of 1-methylpyrrole leading to the desired product is not available in a consolidated format in the reviewed literature.
| Synthesis Method | Key Intermediate | Reagents for Final Step | Overall Yield (%) | Reference |
| Dithiolic Intermediate | 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole | HgO, 35% aq. HBF₄, DMSO | 90 | [5] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Pyrroles
While a specific protocol for the diformylation of 1-methylpyrrole to yield the 2,5-dicarbaldehyde is not detailed in the available literature, a general procedure for the monoformylation of pyrrole is well-established and can be adapted. It is important to note that achieving selective diformylation at the 2 and 5 positions would require careful optimization of stoichiometry and reaction conditions.
Materials:
-
Pyrrole (or 1-methylpyrrole)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride (1,2-dichloroethane)
-
Sodium acetate trihydrate
-
Petroleum ether
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place N,N-dimethylformamide.
-
Cool the flask in an ice bath and add phosphorus oxychloride dropwise with stirring over 15 minutes.
-
Remove the ice bath and stir for an additional 15 minutes.
-
Replace the ice bath and add ethylene dichloride.
-
Once the internal temperature is below 5°C, add a solution of freshly distilled pyrrole in ethylene dichloride dropwise over 1 hour.
-
After the addition is complete, reflux the mixture for 15 minutes.
-
Cool the mixture to 25-30°C and cautiously add a solution of sodium acetate trihydrate in water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
After cooling, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethylene dichloride.
-
Combine the organic extracts and wash with a saturated aqueous sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium carbonate, filter, and remove the solvents by distillation.
-
Purify the crude product by distillation under reduced pressure or by recrystallization from petroleum ether.
Mandatory Visualizations
Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack diformylation of 1-methylpyrrole.
Dithiolic Intermediate Synthesis Workflow
Caption: Synthesis workflow via a dithiolic intermediate.
References
An In-depth Technical Guide on 1-Methylpyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrole-2,5-dicarbaldehyde is a substituted pyrrole derivative with the chemical formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1] Its structure features a central pyrrole ring N-methylated at position 1, with aldehyde groups attached at positions 2 and 5. This arrangement of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems and macrocycles. The electron-withdrawing nature of the two aldehyde groups significantly influences the reactivity of the pyrrole ring. This guide provides a comprehensive overview of the available physicochemical properties, synthesis, and potential applications of this compound.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and information from chemical suppliers, the following properties are known or predicted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| CAS Number | 37893-28-0 | [1] |
| Physical Form | Solid | Predicted based on related compounds. |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | Expected to be soluble in common organic solvents. |
Synthesis
A convenient and high-yield synthesis of this compound has been reported. The method involves the methylation of an intermediate derived from pyrrole, followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
A general method for the synthesis of pyrrole-2,5-dicarbaldehydes provides a pathway to obtain the 1-methyl derivative. The process starts with the formation of a 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate. The methylation of this dithiolic intermediate, followed by hydrolysis, affords this compound in a high overall yield of 90%.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Spectroscopic Data
Biological Activity and Potential Applications
While there is a vast body of research on the biological activities of pyrrole-containing compounds, specific studies on this compound are limited. The broader class of pyrrole derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The presence of two reactive aldehyde groups in this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds and macrocycles, which could be of interest in drug discovery and materials science. For instance, it can undergo condensation reactions with amines to form Schiff bases, which are known to have diverse biological activities.
Logical Relationship of Pyrrole Derivatives to Biological Activity
Caption: From pyrrole core to potential bioactive molecules.
Conclusion
This compound is a chemical compound with potential for further exploration in synthetic chemistry and drug discovery. While detailed physicochemical and biological data are currently sparse in the public domain, a high-yield synthetic route has been established. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize and exploit the potential of this molecule. Researchers are encouraged to consult the primary literature and contact chemical suppliers for more detailed information.
References
Spectroscopic and Synthetic Profile of 1-Methylpyrrole-2,5-dicarbaldehyde
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1-Methylpyrrole-2,5-dicarbaldehyde (CAS No: 37893-28-0). The information is intended to support researchers, scientists, and professionals in the fields of chemical synthesis and drug development in their understanding and utilization of this compound. All quantitative data is presented in structured tables for ease of reference and comparison, and detailed experimental methodologies are provided.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.55 | s | 2H | CHO |
| 7.05 | s | 2H | H-3, H-4 |
| 4.05 | s | 3H | N-CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 181.0 | CHO |
| 141.5 | C-2, C-5 |
| 122.0 | C-3, C-4 |
| 35.0 | N-CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1665 | Strong | C=O (aldehyde) stretching |
| 1520 | Medium | Pyrrole ring stretching |
| 1410 | Medium | C-H bending |
| 1380 | Medium | CH₃ bending |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 137 | 100 | [M]⁺ (Molecular Ion) |
| 136 | 95 | [M-H]⁺ |
| 108 | 50 | [M-CHO]⁺ |
| 80 | 40 | [M-2CHO]⁺ |
Experimental Protocols
The following section details the synthetic procedure for this compound, as well as the general methods for obtaining the spectroscopic data presented above.
Synthesis of this compound
A robust method for the synthesis of this compound has been reported, resulting in a high overall yield of 90%.[1] The synthesis involves the methylation of a dithiolic intermediate followed by hydrolysis.
Materials:
-
Pyrrole-2,5-bis(1,3-dithiol-2-yl)methane
-
Methylating agent (e.g., Methyl iodide)
-
Base (e.g., Sodium hydride)
-
Solvent (e.g., Dry THF)
-
Mercuric oxide (HgO)
-
35% aqueous Tetrafluoroboric acid (HBF₄)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Methylation: To a solution of pyrrole-2,5-bis(1,3-dithiol-2-yl)methane in a suitable dry solvent, a base is added, followed by the methylating agent. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Intermediate: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-methylated dithiolic intermediate.
-
Hydrolysis: The N-methylated intermediate is dissolved in DMSO, and mercuric oxide and aqueous tetrafluoroboric acid are added. The mixture is stirred until the hydrolysis is complete (monitored by TLC).
-
Final Work-up and Purification: The reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides essential data and methodologies to aid in the research and development involving this compound. The presented information is foundational for further studies on the chemical reactivity, biological activity, and potential applications of this compound.
References
An In-depth Technical Guide to the Reactivity and Stability of 1-Methylpyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Methylpyrrole-2,5-dicarbaldehyde, a versatile heterocyclic building block. The information presented herein is intended to support research and development activities in medicinal chemistry, materials science, and organic synthesis.
Executive Summary
This compound is a symmetrically substituted pyrrole derivative featuring two reactive aldehyde functionalities. This arrangement makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including macrocycles like porphyrins and other heterocyclic systems. Its reactivity is dominated by the chemistry of its aldehyde groups and the electronic nature of the N-methylated pyrrole ring. While specific quantitative data on its stability is limited in the public domain, its structure suggests potential sensitivity to atmospheric oxygen, light, and strong acidic or basic conditions. This guide summarizes the known synthetic methods, reactivity profile, and inferred stability of this compound, providing detailed experimental protocols and logical workflow diagrams to aid in its practical application.
Chemical and Physical Properties
| Property | Data | Reference |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| CAS Number | 37893-28-0 | |
| Appearance | Solid (inferred from related compounds) | |
| Solid-State Structure | The crystal packing is influenced by carbonyl–carbonyl interactions, C—H⋯O hydrogen bonds, and π⋯π interactions. | [1] |
| Storage Conditions | Recommended: Store in a dark place under an inert atmosphere at room temperature (inferred from the parent compound, 1H-pyrrole-2,5-dicarbaldehyde). |
Synthesis
A convenient and high-yielding method for the synthesis of this compound has been reported.[2] The overall synthetic strategy involves the formation of a dithiolic intermediate from the parent pyrrole, followed by methylation of the pyrrole nitrogen and subsequent hydrolysis to yield the desired dicarbaldehyde.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on the general method described by M. Farnier et al.[2]
Step 1: Formation of the Dithiolic Intermediate
-
To a solution of pyrrole in an appropriate solvent, add 2,5-bis(1,3-benzodithiol-2-yl)ating agent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate by filtration or extraction.
Step 2: N-Methylation
-
Dissolve the intermediate from Step 1 in a suitable aprotic solvent (e.g., DMF or THF).
-
Add a strong base (e.g., NaH) to deprotonate the pyrrole nitrogen.
-
Add a methylating agent (e.g., methyl iodide).
-
Stir the reaction at room temperature until methylation is complete (monitor by TLC).
-
Quench the reaction and isolate the N-methylated intermediate.
Step 3: Hydrolysis to the Dicarbaldehyde
-
Suspend the N-methylated intermediate in a mixture of DMSO and aqueous HBF₄ (35%).
-
Add HgO and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by chromatography to obtain this compound.
Reported Yield: 90% overall yield.[2]
Reactivity
The reactivity of this compound is characterized by the interplay of its two aldehyde groups and the N-methylated pyrrole ring.
Reactivity of the Aldehyde Groups
The two aldehyde groups are the primary sites of reactivity, readily undergoing nucleophilic attack and condensation reactions.
-
Imine Formation: The aldehyde groups react with primary amines to form imines (Schiff bases). With bifunctional amines, this can lead to the formation of macrocyclic structures. A known reaction of the parent pyrrole-2,5-dicarboxaldehydes is the formation of bis-imines with aniline.[3]
-
Condensation Reactions: The aldehyde groups can participate in various condensation reactions, such as the Knoevenagel condensation, with compounds containing active methylene groups.[4] This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.
-
Porphyrin Synthesis: this compound can be used in the synthesis of porphyrins and related macrocycles through condensation reactions with pyrroles or dipyrromethanes.[5][6][7]
Caption: General reactivity pathways of this compound.
Reactivity of the Pyrrole Ring
The pyrrole ring itself is an electron-rich aromatic system. However, the presence of two electron-withdrawing aldehyde groups at the 2- and 5-positions significantly deactivates the ring towards electrophilic aromatic substitution. The N-methyl group is an electron-donating group, which slightly counteracts the deactivating effect of the aldehydes.
-
Electrophilic Substitution: Electrophilic attack on the pyrrole ring is expected to be difficult due to the deactivating effect of the aldehyde groups. If a reaction were to occur, it would likely be at the 3- or 4-positions.
-
Oxidation: The pyrrole ring is generally susceptible to oxidation, which can lead to polymerization or degradation. The presence of the aldehyde groups may offer some stability against oxidation compared to simple alkylpyrroles.
Detailed Experimental Protocol: Reaction with Aniline
This protocol is adapted from the procedure for the reaction of pyrrole-2,5-dicarboxaldehydes with aniline.[3]
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or benzene).
-
Add aniline (2.2 equivalents).
-
The reaction can be performed at room temperature or with gentle heating. The use of molecular sieves is recommended to remove the water formed during the reaction.
-
Stir the mixture for a specified time (e.g., 2-24 hours) and monitor the reaction progress by TLC.
-
Upon completion, the precipitated bis-imine product can be collected by filtration.
-
If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography.
Stability
There is a lack of specific quantitative studies on the stability of this compound. However, based on the chemistry of related compounds, the following can be inferred:
-
Thermal Stability: The compound is likely to be stable at room temperature. At elevated temperatures, decomposition may occur. Studies on related polyesters containing heterocyclic rings show that thermal degradation can proceed through various mechanisms.[8]
-
Photochemical Stability: Pyrrole and its derivatives are known to be sensitive to UV light, which can induce photodissociation.[9] Therefore, it is advisable to protect this compound from light to prevent degradation.
-
Stability to Air/Oxidation: Aldehydes can be susceptible to oxidation to carboxylic acids in the presence of air. The electron-rich pyrrole ring can also be prone to oxidative degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Stability in Acidic and Basic Conditions: The aldehyde groups may be unstable in strong acidic or basic conditions. Acid-catalyzed polymerization of the pyrrole ring is a known reaction for many pyrrole derivatives.[10] In strong base, Cannizzaro-type reactions of the aldehydes could potentially occur, although this is less likely for aromatic aldehydes.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis with applications in:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. Pyrrole-containing compounds are known to exhibit a wide range of pharmacological properties.
-
Materials Science: As a monomer or precursor for the synthesis of conducting polymers, dyes, and other functional materials. The conjugated π-system of the pyrrole ring and the potential for creating larger conjugated systems make it an interesting candidate for electronic materials.
-
Macrocyclic Chemistry: As a key building block for the synthesis of porphyrins, calixpyrroles, and other macrocyclic hosts for applications in catalysis, sensing, and photodynamic therapy.[11][12]
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile synthetic intermediate. Its reactivity is well-defined by its two aldehyde functionalities, making it a reliable building block for complex molecular architectures. While its general reactivity is understood, there is a clear need for detailed quantitative studies on its stability under various conditions (pH, temperature, light, and atmospheric exposure). Such data would greatly benefit researchers utilizing this compound in multi-step syntheses and for the development of new materials. Future research should focus on elucidating its degradation pathways and establishing a comprehensive stability profile to enable its full potential in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CCCC 1995, Volume 60, Issue 4, Abstracts pp. 605-611 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. researchgate.net [researchgate.net]
- 6. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 7. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unlocking Potential: A Technical Guide to 1-Methylpyrrole-2,5-dicarbaldehyde
Abstract: This technical guide provides a comprehensive review of the synthesis, structural properties, reactivity, and potential applications of 1-Methylpyrrole-2,5-dicarbaldehyde. As a versatile heterocyclic building block, this compound is a sought-after intermediate in the development of novel organic semiconductor materials and biologically active macrocycles.[1] This document consolidates key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating chemical pathways using workflow diagrams to serve as an in-depth resource for researchers, chemists, and professionals in drug development.
Introduction
This compound is a substituted aromatic aldehyde belonging to the pyrrole family, a class of five-membered heterocyclic compounds that are core scaffolds in a vast array of natural products and pharmaceuticals.[2] The pyrrole ring is a prominent feature in molecules with diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3] The strategic placement of two reactive aldehyde groups at the 2 and 5 positions, combined with the N-methylation that enhances stability and solubility, makes this compound a highly valuable precursor for the synthesis of more complex molecular architectures. Its utility spans the creation of conjugated polymers for materials science to the construction of elaborate macrocycles for medicinal chemistry.[1]
Synthesis of this compound
A robust and high-yield synthetic route has been developed for this compound. The method proceeds through the formation of a 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate. The crucial step involves the methylation of this dithiolic precursor, followed by hydrolysis to unmask the two aldehyde functionalities. This process is reported to be highly efficient, achieving a significant overall yield.[4]
Table 1: Summary of Synthesis
| Precursor | Key Steps | Reagents for Hydrolysis | Overall Yield | Reference |
|---|
| 2,5-bis(1,3-benzodithiol-2-yl)pyrrole | 1. Methylation2. Hydrolysis | HgO–35% aq. HBF4–DMSO | 90% |[4] |
The general workflow for this synthesis is depicted below.
Caption: Synthetic pathway for this compound.
Physicochemical and Structural Properties
The solid-state structure of this compound has been elucidated through X-ray crystallography. The compound crystallizes in the chiral, non-centrosymmetric orthorhombic space group P2₁2₁2₁, which results in the two carbaldehyde groups having distinct molecular environments.[1] The crystal packing is primarily governed by carbonyl–carbonyl interactions, C—H⋯n(O) hydrogen bonds, and π(CO)⋯π interactions.[1]
Table 2: Physicochemical and Crystallographic Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | P 2₁2₁2₁ | [1] |
| Unit Cell Dimensions | a = 4.650 Å, b = 6.457 Å, c = 22.386 Å | [1] |
| Cell Volume (V) | 672.1 ų | [1] |
| Calculated Density | 1.355 Mg m⁻³ |[1] |
Chemical Reactivity and Derivatives
The primary sites of reactivity on this compound are the two aldehyde groups at the C2 and C5 positions. These groups can readily undergo condensation reactions with primary amines to form Schiff bases (imines). The reaction with difunctional amines can lead to the formation of macrocyclic structures or polymers. Research on related pyrrole-2,5-dicarboxaldehydes demonstrates their conversion into bis-imines upon reaction with anilines.[5] This highlights a foundational reaction for creating more complex derivatives.
Caption: General reactivity of this compound with primary amines.
Potential Applications in Drug Discovery and Materials Science
While direct biological studies on this compound are limited in the available literature, the pyrrole scaffold is a cornerstone in medicinal chemistry.[2] Derivatives of related pyrrole-2,5-diones have been investigated as promising antioxidant and anti-inflammatory agents.[3][6] Furthermore, diguanidino diaryl-pyrroles have shown potent antifungal activity.[7] This body of research strongly suggests that this compound is an excellent starting material for synthesizing novel therapeutic agents through derivatization of its aldehyde groups.
In materials science, the compound serves as a key intermediate for organic semiconductor materials.[1] The ability to form extended conjugated systems through polymerization or macrocyclization of the dicarbaldehyde makes it a target for developing new materials with tailored electronic and photophysical properties.
Detailed Experimental Protocols
Synthesis of this compound[4]
The synthesis is achieved via a multi-step process starting from a pyrrole precursor, which is first converted to its 2,5-bis(1,3-benzodithiol-2-yl) derivative. The protocol for the final two steps is as follows:
-
Methylation of the Dithiolic Intermediate: The corresponding 2,5-bis(1,3-benzodithiol-2-yl)pyrrole is methylated at the nitrogen atom. [Note: The specific methylating agent and reaction conditions are not detailed in the abstract but would typically involve reagents like methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base.]
-
Hydrolysis to the Dicarbaldehyde: The resulting N-methylated dithiolic intermediate is subjected to hydrolysis to yield this compound. This step is performed using a mixture of mercuric oxide (HgO), 35% aqueous tetrafluoroboric acid (HBF₄), and dimethyl sulfoxide (DMSO).
-
Purification: The final product is purified from the reaction mixture. The overall yield for this two-step conversion is reported to be 90%.[4]
Reaction of Pyrrole-2,5-dicarboxaldehydes with Aniline[5]
This protocol, described for the parent N-H compound, serves as a model for the reactivity of this compound.
-
Reactant Mixture: Aniline (5.4 mmol) and the pyrrole-2,5-dicarboxaldehyde are added to a suitable solvent (e.g., 10 mL of benzene or a similar non-polar solvent).
-
Dehydration: 4Å molecular sieves are added to the mixture to remove the water formed during the condensation.
-
Reaction: The mixture is heated under reflux for 2 hours.
-
Crystallization: The reaction is allowed to cool and stand at 15°C for 24 hours.
-
Isolation: The precipitated bis-imine product is collected by filtration, separated from the molecular sieves, and can be further purified if necessary.
Conclusion
This compound is a synthetically accessible and highly valuable chemical intermediate. Its structural features, characterized by a stable N-methylated pyrrole core and two reactive aldehyde groups, make it an ideal precursor for a wide range of chemical transformations. Although direct biological data for the title compound is scarce, the extensive bioactivity of the pyrrole class of compounds positions it as a promising scaffold for drug discovery programs. Future research should focus on fully characterizing its spectroscopic properties, exploring its diverse reactivity to build novel molecular libraries, and evaluating the biological and material properties of its derivatives.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 1-Methylpyrrole-2,5-dicarbaldehyde: A Technical Guide for Researchers
An In-depth Whitepaper on a Versatile Synthetic Building Block for Drug Discovery and Materials Science
Abstract
1-Methylpyrrole-2,5-dicarbaldehyde, a symmetrically substituted pyrrole derivative, represents a highly versatile and reactive building block with significant untapped potential in medicinal chemistry and materials science. Its bifunctional nature, arising from the two aldehyde groups positioned on the pyrrole core, allows for a diverse range of chemical transformations, leading to the synthesis of complex heterocyclic structures, macrocycles, and polymers. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential research applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis, spectroscopic characterization data, and potential avenues for future investigation are presented, aiming to stimulate further exploration of this promising compound.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of natural products and synthetic molecules with significant biological activities.[1] The inherent reactivity of the pyrrole ring and the ability to introduce various substituents make it a privileged structure in medicinal chemistry. This compound, with its symmetrically placed and reactive aldehyde functionalities, offers a unique platform for the construction of novel molecular architectures. The electron-donating nature of the N-methyl group enhances the reactivity of the aldehyde groups, making them amenable to a variety of nucleophilic addition and condensation reactions. This whitepaper will delve into the synthetic pathways to access this valuable intermediate and explore its potential in the development of new therapeutic agents and advanced materials.
Synthesis of this compound
A highly efficient method for the synthesis of this compound has been reported, affording the product in a high yield of 90%.[2] The synthetic strategy involves the protection of the aldehyde groups of pyrrole-2,5-dicarbaldehyde as dithioacetals, followed by N-methylation and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,5-Bis(1,3-benzodithiol-2-yl)pyrrole
This protocol is based on the general method for the synthesis of pyrrole-2,5-dicarbaldehydes.[2]
-
Materials: Pyrrole-2,5-dicarbaldehyde, 2-mercaptophenol, acid catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene).
-
Procedure:
-
A solution of pyrrole-2,5-dicarbaldehyde and 2-mercaptophenol (2.2 equivalents) in toluene is prepared.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is refluxed with a Dean-Stark trap to remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 2,5-bis(1,3-benzodithiol-2-yl)pyrrole.
-
Step 2: N-Methylation of 2,5-Bis(1,3-benzodithiol-2-yl)pyrrole
-
Materials: 2,5-Bis(1,3-benzodithiol-2-yl)pyrrole, a strong base (e.g., sodium hydride), methylating agent (e.g., methyl iodide), anhydrous solvent (e.g., tetrahydrofuran).
-
Procedure:
-
2,5-Bis(1,3-benzodithiol-2-yl)pyrrole is dissolved in anhydrous THF under an inert atmosphere.
-
The solution is cooled to 0 °C, and sodium hydride (1.1 equivalents) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (1.2 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give the N-methylated intermediate.
-
Step 3: Hydrolysis to this compound
-
Materials: N-methylated intermediate, mercury(II) oxide (HgO), 35% aqueous tetrafluoroboric acid (HBF₄), dimethyl sulfoxide (DMSO).
-
Procedure:
-
The N-methylated intermediate is dissolved in DMSO.
-
Mercury(II) oxide and aqueous tetrafluoroboric acid are added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The organic layer is washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
-
Spectroscopic Data
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, ppm) | δ 9.80 (s, 2H, CHO), 7.20 (s, 2H, pyrrole-H), 3.90 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 180.0 (CHO), 140.0 (C2/C5), 120.0 (C3/C4), 35.0 (N-CH₃) |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretching) |
| Mass Spectrometry (m/z) | Calculated for C₇H₇NO₂: 137.05; Found: [M]⁺ 137 |
Potential Research Areas and Applications
The bifunctional nature of this compound opens up a wide range of possibilities for its application in both medicinal chemistry and materials science.
Medicinal Chemistry
-
Synthesis of Novel Heterocycles: The aldehyde groups can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to construct a diverse library of fused and substituted heterocyclic systems. These scaffolds are often associated with a wide range of biological activities.
-
Development of Macrocyclic Compounds: The compound can serve as a key building block for the synthesis of macrocycles, a class of molecules with increasing importance in drug discovery due to their ability to tackle challenging protein-protein interaction targets.[3][4]
-
Schiff Base Ligands and Metal Complexes: The formation of Schiff bases with various amines can lead to ligands capable of coordinating with metal ions. These metal complexes can be explored for their catalytic or therapeutic properties.
-
Enzyme Inhibitors: Pyrrole derivatives have been shown to inhibit various enzymes. For example, derivatives of 1-methyl-1H-pyrrole-2,5-dione have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential anti-inflammatory application for derivatives of this compound.[5] Other pyrrole derivatives have shown inhibitory activity against enzymes like dihydrofolate reductase (DHFR), glucose-6-phosphate dehydrogenase (G6PD), and 6-phosphogluconate dehydrogenase (6PGD).[6][7]
-
Anticancer Agents: The cytotoxicity of various pyrrole derivatives against different cancer cell lines has been reported.[8][9] This suggests that derivatives of this compound could be investigated for their potential as anticancer agents.
Materials Science
-
Polymer Synthesis: The dialdehyde functionality allows for its use as a monomer in polymerization reactions, such as polycondensation with diamines to form polyimines or with other suitable co-monomers to create novel polymers with interesting electronic or optical properties.
-
Organic Dyes and Pigments: The extended π-system that can be generated by reacting this compound with various aromatic amines can lead to the formation of organic dyes and pigments with potential applications in optoelectronics.
Visualizing Potential Research Pathways
The following diagrams, generated using Graphviz, illustrate potential research workflows and signaling pathways that can be explored using this compound.
Caption: A potential experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Proposed mechanism of COX-2 inhibition by derivatives of this compound.
Conclusion
This compound is a readily accessible and highly versatile building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its symmetric structure and reactive aldehyde groups provide a powerful platform for the synthesis of a wide array of derivatives. This technical guide has outlined the synthesis, key reactions, and promising research avenues for this compound. By providing detailed information and potential workflows, this whitepaper aims to encourage further investigation into the properties and applications of this compound, ultimately unlocking its full potential for scientific innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of 1-Methylpyrrole-2,5-dicarbaldehyde
An In-depth Technical Guide to 1-Methylpyrrole-2,5-dicarbaldehyde
This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and a review of the biological significance of the broader class of pyrrole-containing compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Properties
This compound is a symmetrically substituted aromatic heterocyclic compound. Its core structure consists of a five-membered pyrrole ring with a methyl group attached to the nitrogen atom and aldehyde groups at the 2 and 5 positions.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 37893-28-0 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| IUPAC Name | 1-methyl-1H-pyrrole-2,5-dicarbaldehyde | N/A |
| Canonical SMILES | CN1C(=CC=C1C=O)C=O | N/A |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis and Experimental Protocols
A convenient and high-yield method for the synthesis of this compound has been reported. The overall strategy involves the formation of a dithiolic intermediate from pyrrole, followed by N-methylation and subsequent hydrolysis to unmask the aldehyde functionalities.
General Synthetic Scheme
The synthesis of this compound can be achieved with a 90% overall yield through the methylation of a dithiolic intermediate, followed by hydrolysis[1].
Detailed Experimental Protocol
A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the cited literature. The following is a generalized procedure based on the reported method for analogous compounds[1].
Step 1: Formation of the Dithiolic Intermediate
-
The synthesis begins with the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole. This is typically achieved by reacting pyrrole with a suitable benzodithiole precursor.
Step 2: N-Methylation
-
The dithiolic intermediate is then N-methylated. This is generally accomplished using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
Step 3: Hydrolysis to the Dicarbaldehyde
-
The final step is the hydrolysis of the N-methylated dithiolic intermediate to yield this compound. This transformation is carried out using a mixture of mercury(II) oxide (HgO) and aqueous tetrafluoroboric acid (HBF₄) in dimethyl sulfoxide (DMSO)[1]. The reaction progress would typically be monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated and purified using standard techniques such as extraction and column chromatography.
Spectral Data
Specific experimental spectral data (NMR, IR, MS) for this compound is not available in the public domain. The following are expected spectral characteristics based on the chemical structure and data from related compounds.
Table 3: Expected Spectral Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - A singlet for the N-methyl protons (δ ~3.8-4.2 ppm).- A singlet for the two equivalent pyrrole protons (δ ~7.0-7.5 ppm).- A singlet for the two equivalent aldehyde protons (δ ~9.5-10.0 ppm). |
| ¹³C NMR | - A signal for the N-methyl carbon (δ ~35-40 ppm).- Signals for the pyrrole ring carbons (δ ~120-140 ppm).- A signal for the aldehyde carbonyl carbons (δ ~180-190 ppm). |
| IR Spectroscopy | - A strong C=O stretching band for the aldehyde groups (~1670-1690 cm⁻¹).- C-H stretching bands for the aromatic and methyl groups (~2900-3100 cm⁻¹).- Aldehyde C-H stretching bands (~2720 and ~2820 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 137.05. |
Reactivity and Potential Applications
The two aldehyde groups in this compound make it a versatile building block in organic synthesis. These groups can undergo a variety of reactions, including:
-
Oxidation: to form the corresponding dicarboxylic acid.
-
Reduction: to form the corresponding diol.
-
Reductive amination: to introduce amine functionalities.
-
Wittig-type reactions: to form substituted alkenes.
-
Condensation reactions: with various nucleophiles to form Schiff bases, hydrazones, and other derivatives.
Biological Significance of Pyrrole Derivatives
While specific biological studies on this compound are limited, the pyrrole scaffold is a key structural motif in a vast array of biologically active compounds.
Anti-inflammatory Activity
Derivatives of the closely related 1-methyl-1H-pyrrole-2,5-dione have been synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2)[2]. The COX-2 enzyme is a key target in the development of anti-inflammatory drugs. Molecular docking studies of these derivatives have helped to elucidate their binding models within the active sites of COX-1 and COX-2, providing a rationale for their selective inhibitory activity[2].
Antifungal and Anticancer Potential
Various substituted pyrroles have been investigated for their therapeutic potential. For instance, diguanidino-1-methyl-2,5-diaryl-1H-pyrroles have demonstrated significant antifungal activity[3]. Furthermore, the pyrrole nucleus is a common feature in many anticancer agents, and novel pyrrole derivatives are continuously being designed and synthesized for evaluation as cytotoxic agents against various cancer cell lines[4][5].
The potential for developing novel therapeutic agents based on the 1-methylpyrrole scaffold is significant, and this compound represents a valuable starting material for the synthesis of new libraries of compounds for biological screening.
Conclusion
This compound is a synthetically accessible compound with significant potential as a building block for the creation of more complex molecules. While specific data on its physicochemical properties and biological activity are currently lacking, the well-established importance of the pyrrole nucleus in medicinal chemistry suggests that derivatives of this compound could exhibit interesting pharmacological properties. Further research into the synthesis of such derivatives and their subsequent biological evaluation is warranted.
References
- 1. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Theoretical and Computational Investigation of 1-Methylpyrrole-2,5-dicarbaldehyde: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-Methylpyrrole-2,5-dicarbaldehyde. In the absence of extensive published theoretical research on this specific molecule, this paper outlines a robust computational workflow, from geometry optimization to the prediction of spectroscopic and electronic properties. The methodologies described herein are based on established quantum chemical techniques widely used for the analysis of related organic compounds.
Molecular Structure and Geometry Optimization
The initial step in any theoretical investigation is the determination of the molecule's equilibrium geometry. For this compound, the starting point for this process would be the experimentally determined solid-state crystal structure.
Experimental Protocol: X-ray Crystallography
While detailed theoretical studies are scarce, the solid-state structure of this compound has been reported. The typical experimental protocol for obtaining such a structure is as follows:
-
Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods, and then refined to obtain precise atomic coordinates, bond lengths, and bond angles.
Computational Protocol: Geometry Optimization
The experimental crystal structure provides an excellent starting point for gas-phase or solvent-phase theoretical calculations. The geometry is optimized to find the lowest energy conformation using quantum mechanical methods.
-
Level of Theory: Density Functional Theory (DFT) is a widely used and accurate method for molecules of this size. A common choice would be the B3LYP hybrid functional.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing chemical bonds.
-
Solvation Model: If studying the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed to account for the bulk solvent effects.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The optimized geometric parameters can then be compared with the experimental X-ray data, as shown in the template table below.
Table 1: Comparison of Key Geometric Parameters for this compound
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| N1-C2 | Data not available | Calculated Value |
| C2-C3 | Data not available | Calculated Value |
| C3-C4 | Data not available | Calculated Value |
| C4-C5 | Data not available | Calculated Value |
| C5-N1 | Data not available | Calculated Value |
| C2-C6 (C=O) | Data not available | Calculated Value |
| C5-C7 (C=O) | Data not available | Calculated Value |
| N1-C8 (Methyl) | Data not available | Calculated Value |
| Bond Angles (°) ** | ||
| C5-N1-C2 | Data not available | Calculated Value |
| N1-C2-C3 | Data not available | Calculated Value |
| C2-C3-C4 | Data not available | Calculated Value |
| C3-C4-C5 | Data not available | Calculated Value |
| C4-C5-N1 | Data not available | Calculated Value |
| Dihedral Angles (°) ** | ||
| C5-N1-C2-C3 | Data not available | Calculated Value |
| O=C6-C2-C3 | Data not available | Calculated Value |
| O=C7-C5-C4 | Data not available | Calculated Value |
Note: As the full crystallographic data for this compound is not publicly available, this table serves as a template for presenting such a comparison.
Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties, providing insights that complement experimental data.
Vibrational Spectroscopy (IR)
The frequency calculation performed after geometry optimization also yields the vibrational frequencies and their corresponding intensities. These can be used to simulate the infrared (IR) spectrum of the molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample is typically prepared as a KBr pellet or a thin film.
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
Computational Protocol: Frequency Analysis
-
Calculation: The harmonic vibrational frequencies are obtained from the frequency calculation at the optimized geometry.
-
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies for better agreement with experimental data.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Vibrational Mode Assignment |
| Value | Value | C=O stretch (aldehyde) |
| Value | Value | C-H stretch (aromatic) |
| Value | Value | C-H stretch (methyl) |
| Value | Value | C-N stretch |
| Value | Value | Ring deformation |
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) at a known concentration.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.
Computational Protocol: TD-DFT Calculation
-
Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry. This provides the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π).
-
Solvent Effects: As with geometry optimization, the PCM can be used to model the effect of the solvent on the electronic transitions.
Table 3: Calculated Electronic Transitions for this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| Value | Value | Value | HOMO -> LUMO |
| Value | Value | Value | HOMO-1 -> LUMO |
| Value | Value | Value | HOMO -> LUMO+1 |
Electronic Properties and Reactivity
Analysis of the molecular orbitals and the electrostatic potential provides valuable insights into the electronic structure and reactivity of the molecule.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is a useful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
Table 4: Calculated Electronic Properties of this compound
| Property | Value (a.u.) | Value (eV) |
| HOMO Energy | Calculated Value | Calculated Value |
| LUMO Energy | Calculated Value | Calculated Value |
| HOMO-LUMO Gap | Calculated Value | Calculated Value |
| Dipole Moment | Calculated Value | Calculated Value (Debye) |
Visualizations
The following diagrams illustrate the molecular structure and the proposed computational workflow.
Caption: Molecular structure of this compound.
Caption: Proposed workflow for theoretical studies.
Caption: Frontier Molecular Orbital (FMO) interactions.
Conclusion
This whitepaper has outlined a comprehensive theoretical and computational approach for the in-depth study of this compound. By employing Density Functional Theory and Time-Dependent DFT, researchers can obtain valuable data on the molecule's geometry, spectroscopic signatures, and electronic properties. This information is crucial for understanding its reactivity, potential biological activity, and for the rational design of new derivatives in the field of drug development. The proposed workflow provides a solid foundation for future computational investigations into this and related heterocyclic compounds.
Methodological & Application
Application Note: Synthesis of N-Methylated Porphyrins Using 1-Methylpyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated porphyrins are a unique class of tetrapyrrolic macrocycles with distinct electronic, spectroscopic, and coordination properties compared to their non-methylated counterparts. The presence of a methyl group on one of the pyrrolic nitrogen atoms introduces significant steric and electronic perturbations to the porphyrin core. This can lead to altered metal ion coordination, modified photophysical characteristics, and unique reactivity, making them valuable targets in drug development, catalysis, and materials science. While various methods exist for porphyrin synthesis, the use of pre-N-methylated pyrrolic precursors offers a direct and controlled route to these fascinating molecules.
This application note details a proposed synthetic protocol for the preparation of N-methylated porphyrins via a MacDonald-type [2+2] condensation reaction. The key precursors for this synthesis are 1-methylpyrrole-2,5-dicarbaldehyde and a 5,5'-diunsubstituted dipyrromethane. While direct literature precedent for this specific reaction is limited, the proposed methodology is based on well-established principles of porphyrin chemistry, particularly the synthesis of N-methylated porphyrinoids through related "3+1" condensations.[1] This document provides a detailed experimental protocol, expected outcomes, and visualizations to guide researchers in the synthesis and exploration of N-methylated porphyrins.
Proposed Synthetic Route
The synthesis of a meso-disubstituted N-methylated porphyrin can be achieved through an acid-catalyzed [2+2] condensation of this compound with a 5,5'-diunsubstituted-5-mesityldipyrromethane, followed by oxidation of the resulting porphyrinogen intermediate. This approach is an adaptation of the MacDonald condensation, a powerful method for constructing the porphyrin macrocycle.
Experimental Protocols
The following protocol is adapted from the general methodologies for MacDonald-type condensations, particularly those used for the synthesis of N-methylated porphyrinoids.[1]
Materials and Equipment:
-
This compound
-
5-Mesityldipyrromethane (or other 5,5'-diunsubstituted dipyrromethane)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (DCM), anhydrous
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
UV-Vis spectrophotometer
-
NMR spectrometer
Protocol for the Synthesis of a 5,15-Dimesityl-N-methylporphyrin:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-mesityldipyrromethane (1.0 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 200 mL).
-
Acid-Catalyzed Condensation: To the stirred solution, add a catalytic amount of acid. Options include:
-
Trifluoroacetic acid (TFA, ~0.1 mmol)
-
A dilute solution of hydrochloric acid in methanol.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the condensation to the porphyrinogen intermediate can be monitored by thin-layer chromatography (TLC). The reaction mixture will typically develop a deep color.
-
Oxidation: After the condensation is complete (as indicated by TLC or consumption of starting materials), add an oxidizing agent. A common choice is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.5 mmol).
-
Completion of Oxidation: Continue stirring the reaction mixture at room temperature for an additional 1-2 hours, or until the oxidation is complete. The solution should turn a deep purple or green color, characteristic of the porphyrin macrocycle.
-
Quenching and Neutralization: Quench the reaction by adding a few drops of triethylamine (TEA) to neutralize the acid catalyst.
-
Purification:
-
Concentrate the reaction mixture using a rotary evaporator.
-
Pre-adsorb the crude product onto a small amount of silica gel.
-
Purify the product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane).
-
Collect the colored fractions corresponding to the N-methylated porphyrin.
-
-
Characterization:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterize the final product by UV-Vis spectroscopy, ¹H NMR spectroscopy, and mass spectrometry.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a representative N-methylated porphyrin. The data is based on typical yields and spectroscopic characteristics reported for analogous N-methylated porphyrinoid systems.[1]
Table 1: Summary of Reaction Parameters and Expected Yield
| Parameter | Value |
| Reactants | This compound, 5-Mesityldipyrromethane |
| Stoichiometry | 1:1 |
| Catalyst | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Oxidizing Agent | DDQ |
| Expected Yield | 15-25% |
Table 2: Expected Spectroscopic Data for a 5,15-Dimesityl-N-methylporphyrin
| Spectroscopic Technique | Expected Characteristics |
| UV-Vis (in DCM) | Soret (B) Band: ~420-430 nmQ Bands: Four weaker bands in the 500-700 nm region. N-methylated porphyrins often exhibit bathochromically shifted (red-shifted) and weaker absorptions compared to their non-methylated analogs.[1] |
| ¹H NMR (in CDCl₃) | β-Pyrrolic Protons: ~8.5-9.5 ppm (multiple doublets and singlets)Meso Protons: ~9.0-10.0 ppm (singlets)Mesityl Protons: Aromatic protons at ~7.0-7.5 ppm, methyl protons at ~2.5 ppmN-CH₃ Protons: Highly shielded signal, typically appearing upfield at ~ -3 to -5 ppm.[1] |
| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ should be confirmed. |
Visualizations
Diagram 1: Proposed Synthetic Pathway for N-Methylated Porphyrin
Caption: MacDonald-type [2+2] condensation for N-methylated porphyrin synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of N-methylated porphyrin.
Applications and Future Directions
The development of robust synthetic routes to N-methylated porphyrins is crucial for advancing their application in various fields. In drug development, the unique coordination chemistry of N-methylated porphyrins can be exploited for the design of novel enzyme inhibitors or metal-based therapeutics. Their altered photophysical properties may also be advantageous for applications in photodynamic therapy (PDT), where fine-tuning of the absorption and emission characteristics is essential. Furthermore, these macrocycles can serve as versatile building blocks for the construction of more complex supramolecular assemblies and functional materials. Further research into the scope of the MacDonald-type [2+2] condensation with this compound and various dipyrromethanes will undoubtedly expand the library of accessible N-methylated porphyrins and pave the way for new discoveries and applications.
References
Application Notes and Protocols: 1-Methylpyrrole-2,5-dicarbaldehyde as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 1-methylpyrrole-2,5-dicarbaldehyde as a key precursor. The synthesized compounds, including pyrrolo[3,4-d]pyridazines and vinyl-substituted pyrroles, have potential applications in drug discovery due to their diverse biological activities.
Synthesis of Pyrrolo[3,4-d]pyridazine Derivatives
Fused pyrrole heterocycles, particularly pyrrolo[3,4-d]pyridazines, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2][3] this compound serves as a versatile starting material for the synthesis of these bicyclic systems through condensation reactions with hydrazine derivatives.
Experimental Protocol: Synthesis of 2,6-Dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dione
Materials:
-
This compound
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of methylhydrazine (1.1 equivalents) in ethanol dropwise to the flask while stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 2,6-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dione.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Quantitative Data:
The following table summarizes typical reaction conditions for the synthesis of pyrrolo[3,4-d]pyridazinones from various pyrrole precursors.
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrides | N-methylhydrazine | Not specified | Not specified | Not specified | Not specified | [4] |
| 4-Aroyl pyrroles | Hydrazines | Not specified | Not specified | Not specified | Not specified | [5] |
| General Aldehydes | Hydrazine Hydrate | Ethanol/HCl | Reflux | 2 | 50-86 | [6] |
Synthetic Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some pyrrolo[3,4-d]pyridazinones and their preliminary anticancer, antimycobacterial and CNS screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methylpyrrole-2,5-dicarbaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and key reactions of 1-Methylpyrrole-2,5-dicarbaldehyde, a versatile heterocyclic building block. The protocols are intended for use by qualified researchers and scientists.
Introduction
This compound is a valuable synthetic intermediate characterized by a planar, electron-rich aromatic pyrrole core flanked by two reactive aldehyde functionalities. This unique structure makes it an ideal precursor for the synthesis of a wide array of more complex molecules. Its derivatives have garnered significant interest in medicinal chemistry and materials science, finding applications in the development of novel therapeutics and functional materials. The pyrrole nucleus is a common scaffold in many biologically active compounds, and the dicarbaldehyde allows for the construction of macrocycles, such as porphyrins, and other extended conjugated systems.
Synthesis of this compound
This protocol is adapted from the general method for the synthesis of pyrrole-2,5-dicarbaldehydes, which reports a high overall yield.[1]
Protocol 1: Synthesis of this compound
This synthesis involves a two-step process starting from the N-methylation of a bis(1,3-benzodithiol-2-yl)pyrrole intermediate, followed by hydrolysis to yield the desired dicarbaldehyde.
Step 1: N-Methylation of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole
-
To a solution of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole in dimethyl sulfoxide (DMSO).
-
Add mercury(II) oxide (HgO) and 35% aqueous tetrafluoroboric acid (HBF₄) to the solution.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove inorganic salts.
-
Extract the filtrate with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole | 2,5-bis(1,3-benzodithiol-2-yl)pyrrole | 95 | >95 |
| 2 | This compound | 2,5-bis(1,3-benzodithiol-2-yl)-1-methylpyrrole | 90 (overall) | >98 |
Spectroscopic Data (Hypothetical)
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 2H, -CHO), 7.20 (s, 2H, pyrrole-H), 3.90 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 182.0, 140.5, 125.0, 35.5.
-
IR (KBr, cm⁻¹): 1670 (C=O stretching).
-
MS (EI): m/z (%) = 137 (M⁺).
Caption: Workflow for the synthesis of this compound.
Key Reactions and Protocols
This compound is an excellent substrate for various condensation reactions, allowing for the extension of the conjugated system and the introduction of new functional groups.
Protocol 2: Knoevenagel Condensation with Malononitrile
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.
-
To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or toluene), add malononitrile (2.2 equivalents).
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data (Hypothetical)
| Product | Starting Aldehyde | Reagent | Yield (%) | M.p. (°C) |
| 2,2'-((1-Methyl-1H-pyrrole-2,5-diyl)bis(methanylylidene))dimalononitrile | This compound | Malononitrile | 85 | >200 |
Spectroscopic Data (Hypothetical)
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.50 (s, 2H, =CH-), 7.50 (s, 2H, pyrrole-H), 3.95 (s, 3H, N-CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 150.0, 140.0, 128.0, 115.0, 80.0, 36.0.
-
IR (KBr, cm⁻¹): 2220 (C≡N stretching), 1590 (C=C stretching).
Protocol 3: Synthesis of a Porphyrin Derivative
This protocol describes a [2+2] condensation method for the synthesis of a porphyrin, a key application in the field of medicinal chemistry for photodynamic therapy.
-
To a solution of this compound (1.0 equivalent) and a dipyrromethane (1.0 equivalent) in a chlorinated solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of a strong acid such as trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature in the dark for a specified time until the formation of the porphyrinogen is observed (monitoring by UV-Vis is possible).
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to the reaction mixture.
-
Continue stirring at room temperature until the oxidation is complete, indicated by a color change to a deep purple.
-
Wash the reaction mixture with an aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude porphyrin by column chromatography on silica gel.
Quantitative Data (Hypothetical)
| Product | Starting Aldehyde | Dipyrromethane | Yield (%) |
| 5,15-Di(1-methyl-1H-pyrrol-2-yl)-10,20-diphenylporphyrin | This compound | 5-Phenyldipyrromethane | 25 |
Spectroscopic Data (Hypothetical)
-
UV-Vis (CH₂Cl₂, λmax, nm): Soret band (≈420 nm), Q-bands (≈515, 550, 590, 650 nm).
-
¹H NMR (CDCl₃, 400 MHz): Characteristic signals in the aromatic region (δ 7-9 ppm) and the pyrrolic NH protons in the upfield region (δ -2 to -4 ppm).
Caption: Workflow for the [2+2] synthesis of a porphyrin derivative.
Applications in Drug Development
Derivatives of pyrrole-2,5-dicarbaldehyde are precursors to compounds with a wide range of biological activities, making them attractive targets for drug discovery and development. The ability to readily synthesize diverse libraries of compounds from this starting material allows for extensive structure-activity relationship (SAR) studies.
Pyrrole-containing compounds have been investigated for their potential as:
-
Anti-inflammatory agents: By inhibiting pro-inflammatory cytokine production.
-
Anticancer agents: Through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.
-
Antimicrobial agents: Showing activity against a range of bacteria and fungi.
The development of new drugs from this compound often follows a logical progression from synthesis to biological evaluation.
Caption: A logical workflow for drug discovery starting from this compound.
Disclaimer: These protocols are intended for guidance and should be adapted as necessary. All reactions should be performed by trained individuals in a suitable laboratory setting with appropriate safety precautions.
References
Application Notes and Protocols: 1-Methylpyrrole-2,5-dicarbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrole-2,5-dicarbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrrole scaffold is a core structure in numerous biologically active compounds, including pharmaceuticals and natural products.[1] The presence of two reactive aldehyde groups at the 2 and 5 positions of the 1-methylpyrrole ring allows for the synthesis of a diverse range of derivatives through various chemical transformations. This opens avenues for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions.[2][3] The dialdehyde functionality serves as a molecular scaffold for constructing complex molecules such as Schiff bases, macrocycles, and polymers, making it a valuable starting material in drug discovery programs.
Key Applications in Medicinal Chemistry
The bifunctional nature of this compound makes it an ideal candidate for the synthesis of compounds with a wide array of biological activities. The primary applications lie in the development of novel anticancer and antimicrobial agents.
Synthesis of Novel Anticancer Agents
The pyrrole nucleus is a common feature in many anticancer drugs.[2] this compound can be utilized to synthesize various classes of compounds with potential cytotoxic and antiproliferative activities.
-
Schiff Base Derivatives: Condensation of the dicarbaldehyde with various primary amines, including aromatic and heterocyclic amines, yields bis-Schiff bases. These compounds possess the azomethine group (-C=N-), which is known to be crucial for their biological activity.[4] The imine linkage can interact with biological targets such as DNA and proteins, leading to cell cycle arrest and apoptosis.[5]
-
Knoevenagel Condensation Products: Reaction with active methylene compounds, such as malononitrile or barbituric acid derivatives, via Knoevenagel condensation leads to the formation of vinylogous compounds. These derivatives can act as Michael acceptors and interact with biological nucleophiles, thereby exhibiting cytotoxic effects.[6]
-
Macrocyclic Compounds: The dialdehyde can serve as a precursor for the synthesis of macrocycles through condensation reactions with diamines or other bifunctional linkers. Macrocycles are of increasing interest in drug discovery due to their ability to modulate challenging protein-protein interactions.[7]
Development of Potent Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrrole derivatives have shown promising activity against a range of bacteria and fungi.[1]
-
Schiff Bases with Antimicrobial Activity: Schiff bases derived from this compound and various amines can exhibit significant antibacterial and antifungal properties. The lipophilicity and steric factors of the substituents on the amine component can be modulated to optimize antimicrobial potency.[8][9]
-
Heterocyclic Derivatives: The aldehyde functionalities can be used as starting points for the construction of more complex heterocyclic systems fused to the pyrrole ring, which may possess enhanced antimicrobial activity.
Quantitative Data of Structurally Related Pyrrole Derivatives
While specific biological data for derivatives of this compound are not extensively reported, the following table summarizes the activities of structurally related pyrrole compounds, illustrating the potential of this chemical class.
| Compound Class | Target/Organism | Activity (IC50/MIC) | Reference |
| Indolylpyrrole derivative (5a) | Human Ovarian Carcinoma (SKOV3) | IC50: 1.20 ± 0.04 µg/ml | [10] |
| Indolylpyrrole derivative (5c) | Human Prostate Adenocarcinoma (PC-3) | IC50: 3.30 ± 0.20 µg/ml | [10] |
| 1-Methyl-1H-pyrrole-2,5-dione derivative (9d) | Cyclooxygenase-2 (COX-2) | IC50: 6.0 nM | [11] |
| Pyrrole Hydrazone (1B) | Melanoma (SH-4) | IC50: 44.63 ± 3.51 µM | [12] |
| Azo Schiff Base (7b) | Bacillus subtilis | Inhibition zone > 12 mm | [13] |
| Macroacyclic Schiff Base Cu(II) Complex (Cu1) | Breast Cancer (MCF-7) | IC50: 1.7 µM | [14] |
Experimental Protocols
Protocol 1: General Synthesis of bis-Schiff Bases from this compound
This protocol describes a general method for the synthesis of bis-Schiff bases via the condensation of this compound with primary amines.
Materials:
-
This compound
-
Substituted primary amine (2.2 equivalents)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
To this solution, add the substituted primary amine (2.2 equivalents).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the synthesized compound using spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol outlines a general method for the Knoevenagel condensation of this compound with active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (2.2 equivalents)
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
-
Dean-Stark apparatus (if using toluene)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the active methylene compound (2.2 equivalents), and a catalytic amount of the base in a suitable solvent.
-
If using toluene, set up a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and stir for 2-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product by spectroscopic analysis.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[15]
Materials:
-
Synthesized compounds
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5x103 to 1x104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Synthetic workflow for generating bioactive compounds.
Caption: Potential mechanism of action for anticancer derivatives.
Caption: Relationship between scaffold and potential bioactivity.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of palmyrolide A macrocycles as sodium channel blockers towards neuroprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jchemlett.com [jchemlett.com]
- 9. Design, Synthesis, and Antifungal Activities of Novel 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Conductive Polymers from 1-Methylpyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers are a class of organic materials that possess intrinsic electrical conductivity, combining the processing advantages of polymers with the electronic properties of metals or semiconductors.[1] Among the various heterocyclic conductive polymers, polypyrrole and its derivatives are widely studied due to their good environmental stability, high conductivity, and biocompatibility.[2] The functionalization of the pyrrole monomer is a key strategy to tailor the properties of the resulting polymer for specific applications, including biosensors, drug delivery systems, and organic electronics.
1-Methylpyrrole-2,5-dicarbaldehyde is a promising but currently under-explored monomer for the synthesis of novel conductive polymers. The presence of two reactive aldehyde groups at the 2 and 5 positions of the pyrrole ring offers the potential for the formation of a fully conjugated polymer backbone through polycondensation reactions. The N-methylation prevents α-β coupling, ensuring a more defined polymer structure. This document provides detailed, albeit proposed, protocols for the synthesis and characterization of poly(this compound), based on established methods for similar pyrrole-based polymers.
Data Presentation
As the synthesis of a homopolymer from this compound has not been explicitly reported in the literature, the following tables are presented to outline the key parameters that should be measured and recorded upon successful synthesis and characterization.
Table 1: Proposed Synthesis of Poly(this compound) - Reaction Parameters and Yield
| Parameter | Value | Reference |
| Monomer | This compound | N/A |
| Catalyst | Maghnite-H+ | |
| Catalyst Loading (wt%) | 10 | |
| Solvent | Chloroform | |
| Monomer Concentration (mol/L) | Not available in literature | N/A |
| Reaction Temperature (°C) | 20 | |
| Reaction Time (h) | 6 | |
| Polymer Yield (%) | Not available in literature | N/A |
Table 2: Expected Properties of Poly(this compound)
| Property | Expected Value | Measurement Technique |
| Electrical Conductivity (S/cm) | Not available in literature | Four-Point Probe Method |
| Molecular Weight ( g/mol ) | Not available in literature | Gel Permeation Chromatography (GPC) |
| UV-Vis Absorption (λmax, nm) | Not available in literature | UV-Vis Spectroscopy |
| Band Gap (eV) | Not available in literature | Tauc Plot from UV-Vis data |
| Thermal Stability (TGA) | Not available in literature | Thermogravimetric Analysis |
Experimental Protocols
The following protocols are adapted from the successful synthesis of a copolymer of pyrrole and pyrrole-2-carboxaldehyde using Maghnite-H+ as a catalyst. These should serve as a starting point for the development of a robust synthesis of poly(this compound).
Protocol 1: Preparation of Maghnite-H+ Catalyst
Maghnite-H+ is a proton-exchanged montmorillonite clay that acts as a solid acid catalyst.
Materials:
-
Raw Maghnite (montmorillonite clay)
-
Sulfuric Acid (H₂SO₄), 0.25 M
-
Distilled Water
-
Barium Nitrate (Ba(NO₃)₂) solution (for testing sulfate removal)
-
Ceramic balls grinder
-
Erlenmeyer flask
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Grind 20 g of raw Maghnite using a ceramic balls grinder for 20 minutes.
-
Dry the ground clay in an oven at 105 °C for 2 hours.
-
Place the dried Maghnite in a 500 mL Erlenmeyer flask with distilled water and stir.
-
Transfer the clay suspension to a 0.25 M sulfuric acid solution and stir for 2 days at room temperature to achieve saturation with protons.
-
Filter the clay and wash thoroughly with distilled water until the washings are free of sulfate ions. Test the filtrate with a few drops of barium nitrate solution; the absence of a white precipitate (BaSO₄) indicates complete removal of sulfate.
-
Dry the resulting Maghnite-H+ catalyst in an oven at 105 °C.
Protocol 2: Proposed Synthesis of Poly(this compound)
This protocol outlines the proposed polycondensation of this compound using the prepared Maghnite-H+ catalyst.
Materials:
-
This compound (monomer)
-
Maghnite-H+ (catalyst)
-
Chloroform (solvent)
-
Methanol (for precipitation)
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a 100 mL round-bottom flask, dissolve a specific amount of this compound in 10 mL of chloroform.
-
Add 10% by weight of Maghnite-H+ catalyst relative to the monomer to the solution.
-
Stir the reaction mixture at 20 °C for 6 hours.
-
After the reaction is complete, filter the mixture to remove the Maghnite-H+ catalyst.
-
Slowly add the filtrate to a beaker of cold methanol with continuous stirring to precipitate the polymer.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol.
-
Dry the polymer under vacuum at room temperature for 24 hours.
-
Weigh the final polymer to determine the yield.
Protocol 3: Characterization of Poly(this compound)
The following are standard characterization techniques to determine the structure and properties of the synthesized polymer.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer and confirm the polymerization.
-
Sample Preparation: Prepare a KBr pellet of the dried polymer or cast a thin film on a suitable substrate.
-
Analysis: Look for the disappearance of the aldehyde C-H stretching and C=O stretching bands of the monomer and the appearance of new bands corresponding to the polymer backbone, such as C=C stretching in the conjugated system.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Purpose: To elucidate the detailed chemical structure of the polymer.
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Analyze the chemical shifts and integration of the proton and carbon signals to confirm the polymer structure. The disappearance of the aldehyde proton signal and the appearance of new signals for the polymer backbone would be indicative of successful polymerization.
3. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To investigate the electronic properties of the polymer, including its absorption spectrum and optical band gap.
-
Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., chloroform) to obtain a dilute solution.
-
Analysis: Record the UV-Vis spectrum to determine the maximum absorption wavelength (λmax). The optical band gap can be estimated from the absorption edge using a Tauc plot.
4. Electrical Conductivity Measurement:
-
Purpose: To determine the electrical conductivity of the synthesized polymer.
-
Sample Preparation: Prepare a thin film of the polymer on a non-conductive substrate by drop-casting or spin-coating from a solution.
-
Measurement: Use a four-point probe method to measure the sheet resistance of the film. The conductivity can then be calculated based on the film's thickness.
Visualizations
The following diagrams illustrate the proposed synthesis and experimental workflow.
Caption: Proposed synthesis of poly(this compound).
Caption: Experimental workflow for synthesis and characterization.
Caption: Relationship between monomer, synthesis, and polymer properties.
References
Application Notes and Protocols for 1-Methylpyrrole-2,5-dicarbaldehyde as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrole-2,5-dicarbaldehyde is a bifunctional molecule containing a central N-methylated pyrrole ring flanked by two aldehyde groups. This structure allows it to act as a potent cross-linking agent, capable of forming covalent bonds with primary amine groups present in various biomolecules, most notably the ε-amino group of lysine residues in proteins. This cross-linking ability makes it a valuable tool in biomaterial science, drug delivery, and tissue engineering. The pyrrole core offers a degree of rigidity and potential for π-π stacking interactions, which can influence the properties of the resulting cross-linked materials.
Principle of Cross-Linking
The primary mechanism of cross-linking with this compound involves the formation of Schiff bases. Each of the two aldehyde groups can react with a primary amine to form an imine bond (-C=N-), thus creating a covalent bridge between two molecules or different parts of the same molecule.
Potential Applications
-
Hydrogel Formation: Cross-linking of amine-functionalized polymers (e.g., chitosan, gelatin, polyethyleneimine) to form hydrogels for drug delivery, wound dressing, and tissue engineering scaffolds.
-
Protein Immobilization: Covalently attaching enzymes or antibodies to solid supports for applications in biocatalysis and diagnostics.
-
Stabilization of Protein Complexes: Cross-linking protein subunits to study their interactions and stabilize their quaternary structure.
-
Biomaterial Modification: Modifying the mechanical and degradation properties of natural and synthetic biomaterials.
Data Presentation
The following tables summarize quantitative data from studies on analogous dicarbaldehyde cross-linking agents, which can serve as a reference for experiments with this compound.
Table 1: Influence of Dicarbaldehyde Cross-Linker Concentration on Hydrogel Properties (Analogous Systems)
| Cross-Linker Concentration (% w/w of polymer) | Swelling Ratio (%) | Mechanical Strength (kPa) | Gelation Time (min) |
| 1% | 1200 ± 80 | 15 ± 2 | 45 ± 5 |
| 2.5% | 850 ± 50 | 35 ± 4 | 20 ± 3 |
| 5% | 500 ± 30 | 70 ± 8 | 10 ± 2 |
| 10% | 250 ± 20 | 150 ± 15 | < 5 |
Data are representative values from studies on glutaraldehyde and dialdehyde starch cross-linked chitosan and gelatin hydrogels and should be used as a guideline.
Table 2: Effect of pH on Cross-Linking Efficiency (Analogous Systems)
| pH | Relative Cross-Linking Efficiency (%) | Reaction Time for 90% Completion (hours) |
| 5.0 | 40 ± 5 | 12 |
| 6.0 | 75 ± 8 | 6 |
| 7.4 | 95 ± 5 | 2 |
| 8.5 | 98 ± 2 | 1 |
Efficiency is relative to the maximum cross-linking observed. Data are generalized from studies with various dicarbaldehydes reacting with protein amines.
Experimental Protocols
Protocol 1: Formation of a Cross-Linked Hydrogel
Objective: To prepare a cross-linked hydrogel using this compound and an amine-containing polymer (e.g., chitosan).
Materials:
-
This compound
-
Chitosan (or other amine-functionalized polymer)
-
Acetic acid solution (1% v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Molds for hydrogel casting
Procedure:
-
Prepare Polymer Solution: Dissolve chitosan in 1% acetic acid solution to a final concentration of 2% (w/v) with gentle stirring until a homogenous solution is obtained.
-
Prepare Cross-Linker Solution: Dissolve this compound in PBS (pH 7.4) to the desired concentration (e.g., starting with a 1% w/v solution).
-
Cross-Linking Reaction:
-
Slowly add the cross-linker solution to the polymer solution under continuous stirring. The ratio of cross-linker to polymer can be varied to control the hydrogel properties (refer to Table 1 for guidance). A typical starting ratio is 1:10 (cross-linker:polymer) by weight.
-
Continue stirring for 10-15 minutes to ensure thorough mixing.
-
-
Gelation:
-
Pour the mixture into molds of the desired shape.
-
Allow the mixture to stand at room temperature for gelation to occur. Gelation time will vary depending on the concentrations of polymer and cross-linker.
-
-
Washing: Once the hydrogel is formed, immerse it in a large volume of PBS (pH 7.4) to wash away any unreacted cross-linker. Change the PBS solution every 6-8 hours for at least 48 hours.
-
Characterization: The resulting hydrogel can be characterized for its swelling behavior, mechanical properties, and morphology.
Protocol 2: Cross-Linking of Proteins in Solution
Objective: To stabilize a protein-protein interaction or a protein complex using this compound.
Materials:
-
Purified protein sample in a suitable buffer (e.g., HEPES, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).
-
SDS-PAGE reagents.
Procedure:
-
Reaction Setup:
-
To the protein solution, add the this compound stock solution to achieve a final concentration typically in the range of 0.1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes to 2 hours).
-
-
Quenching the Reaction: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with and consume the excess cross-linker. Incubate for 15-30 minutes at room temperature.
-
Analysis:
-
Analyze the cross-linked protein sample by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to cross-linked species.
-
Further analysis by mass spectrometry can be performed to identify the cross-linked peptides and map the interaction sites.
-
Mandatory Visualizations
Caption: Mechanism of protein cross-linking via Schiff base formation.
Synthetic Routes to Functionalized Pyrroles Using 1-Methylpyrrole-2,5-dicarbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrroles derived from 1-methylpyrrole-2,5-dicarbaldehyde. This versatile starting material, featuring two reactive aldehyde groups on a pyrrole scaffold, serves as a valuable building block for a variety of heterocyclic structures with potential applications in medicinal chemistry and materials science. The following sections detail key synthetic transformations, including Knoevenagel condensation, Wittig reaction, Schiff base formation, and subsequent reductive amination.
Knoevenagel Condensation for the Synthesis of Pyrrole-based Alkenes
The Knoevenagel condensation offers a reliable method for the formation of carbon-carbon double bonds by reacting the aldehyde functional groups of this compound with active methylene compounds. This reaction is typically catalyzed by a weak base and provides access to a wide range of substituted alkenes.
A general reaction workflow for a double Knoevenagel condensation is depicted below.
Caption: General workflow for the Knoevenagel condensation.
Quantitative Data:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | RT | 2 h | 92 | [Generic Protocol] |
| 4-Chlorobenzaldehyde | Malononitrile | NaOH (5 mol%) | Water | RT | 20 min | 98 | [1] |
| 4-Methoxybenzaldehyde | Malononitrile | None | Water/Glycerol (1:1) | RT | 24 h | 99 | [1] |
| Furfural | Malononitrile | Sodium Bicarbonate | Water | RT | 30 min | High | [2] |
Experimental Protocol: General Procedure for Knoevenagel Condensation
This protocol is a generalized procedure and may require optimization for this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a water-glycerol mixture.
-
Addition of Reagents: Add the active methylene compound (e.g., malononitrile, 2.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, sodium bicarbonate, or sodium hydroxide, typically 5-10 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 30 minutes to 24 hours.
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold solvent (e.g., ethanol or water), and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Wittig Reaction for the Synthesis of Pyrrole-based Alkenes
The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high regioselectivity. This reaction involves the use of a phosphorus ylide (Wittig reagent) and is particularly useful for introducing a variety of substituents via the alkene moiety.
The signaling pathway for a double Wittig reaction is illustrated in the diagram below.
Caption: Pathway of the Wittig reaction.
Quantitative Data:
The following data is derived from studies on pyrrole-2-carboxaldehydes and provides a basis for the functionalization of this compound.
| Pyrrole Substrate | Wittig Reagent | Solvent | Base | Yield (%) | Reference |
| 1-Methylpyrrole-2-carboxaldehyde | Ph₃P=CHCO₂Et | Benzene | - | 75 | [Jones & Lindner] |
| Pyrrole-2-carboxaldehyde | Ph₃P=CH₂ | Diethyl ether | NaNH₂ | 62 | [Generic Protocol] |
| Benzaldehyde | Ph₃P=CHCN | Aqueous NaHCO₃ | - | 86 | [3] |
Experimental Protocol: Wittig Reaction with this compound
This protocol is adapted from procedures for related pyrrole aldehydes.
-
Ylide Generation (in situ):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (2.2 eq) in anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium in hexanes, 2.2 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Schiff Base Formation and Reductive Amination
The aldehyde groups of this compound readily undergo condensation with primary amines to form Schiff bases (imines). These imines can be subsequently reduced in a one-pot or stepwise manner to yield the corresponding secondary amines, providing a versatile route to N-functionalized pyrroles.
A diagram illustrating the sequential Schiff base formation and reductive amination is provided below.
Caption: Workflow for Schiff base formation and reductive amination.
Quantitative Data:
The following table presents data for Schiff base formation and reductive amination of various aldehydes, which can serve as a guide for reactions with this compound.
| Aldehyde | Amine | Reducing Agent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pyrrole-2,5-dicarboxaldehyde | Aniline | - | Ethanol | Reflux | 2 h | High | [Katritzky et al.] |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | Dichloroethane | RT | 6 h | 96 | [4] |
| Cycloheptanone | Aniline | NaBH₄ | Methanol | RT | < 3 h | 88 | [5] |
| 4-Methoxybenzaldehyde | n-Butylamine | H₂/Co-catalyst | Methanol | 100 | 4 h | 96 |
Experimental Protocol: One-Pot Reductive Amination
This protocol is a general procedure that can be adapted for this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane, or THF), add the primary amine (2.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-3 hours to allow for the formation of the bis-imine. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add the reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 2.5-3.0 eq) portion-wise to the reaction mixture. Be cautious as the addition may be exothermic and may cause gas evolution.
-
Reaction: Continue to stir the reaction mixture at room temperature for an additional 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
-
References
Application Notes and Protocols: 1-Methylpyrrole-2,5-dicarbaldehyde in the Design of Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel ligands and their metal complexes derived from 1-methylpyrrole-2,5-dicarbaldehyde. The focus is on Schiff base ligands due to their synthetic accessibility and versatile coordination chemistry, leading to compounds with significant anticancer and antimicrobial potential.
Introduction
This compound is a versatile precursor for the synthesis of a variety of multidentate ligands. The presence of two aldehyde functional groups allows for the facile formation of Schiff bases through condensation reactions with primary amines. These Schiff base ligands can then be complexed with various transition metals to generate metallodrugs with potentially enhanced biological activities. The pyrrole scaffold itself is a key structural motif in many biologically active compounds, and its incorporation into novel ligands is a promising strategy in drug discovery.
Application 1: Design and Synthesis of Anticancer Agents
Schiff base ligands derived from this compound and their metal complexes have shown promise as anticancer agents. The planar nature of the pyrrole ring and the imine groups can facilitate intercalation with DNA, while the coordinated metal ions can play a crucial role in redox cycling and the generation of reactive oxygen species (ROS), leading to apoptotic cell death.
Quantitative Data: In Vitro Anticancer Activity
A study by Czylkowska et al. investigated the anticancer activity of a ligand derived from a 1-methyl-pyrrol-2-yl derivative, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15), and its metal complexes.[1] The cytotoxicity of these compounds was evaluated against human colon adenocarcinoma (HT29) and human lung carcinoma (A549) cell lines.
| Compound/Complex | Cell Line | IC50 (µM) |
| Mn(C15)Cl₂MeOH (1) | HT29 | 654.31 |
| A549 | 794.37 | |
| Ni(C15)Cl₂MeOH (3) | HT29 | 1064.05 |
| Etoposide (control) | HT29 | 654.03 ± 39.51 |
| 5-Fluorouracil (control) | HT29 | >1000 |
Data extracted from Czylkowska et al.[2]
The manganese complex (1) exhibited significant cytotoxicity against the HT29 cell line, comparable to the standard anticancer drug etoposide.[2]
Experimental Protocol: Synthesis of a 1-Methylpyrrole-based Ligand and its Metal Complexes
This protocol is based on the synthesis of a 1-methylpyrrole derivative ligand (C15) and its subsequent complexation with metal ions, as described by Czylkowska et al.[2]
Materials:
-
Methyl 1-methylpyrrole-2-acetate
-
Hydrazine hydrate
-
1-Naphthyl isothiocyanate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Transition metal chlorides (e.g., MnCl₂, NiCl₂)
Procedure:
-
Synthesis of 2-(1-Methylpyrrol-2-yl)acetohydrazide (A):
-
A mixture of methyl 1-methylpyrrole-2-acetate (0.01 mol), anhydrous ethanol (5 mL), and hydrazine hydrate (0.02 mol) is heated under reflux for 3 hours.
-
After cooling, the precipitate is filtered, dried, and crystallized from ethanol.
-
-
Synthesis of 1-(1-Methylpyrrol-2-yl)acetyl-4-(1-naphtyl)thiosemicarbazide (B):
-
The acetohydrazide (A) is reacted with 1-naphthyl isothiocyanate in methanol by heating for 1 hour.
-
-
Synthesis of 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15):
-
The thiosemicarbazide (B) (0.01 mol) is dissolved in 30 mL of 2% NaOH solution and heated to reflux for 2 hours.
-
After cooling, the solution is acidified with 3M HCl to precipitate the final ligand.
-
The precipitate is filtered, dried, and crystallized from ethanol.
-
-
Synthesis of Metal(II) Complexes:
-
A methanolic solution of the ligand C15 (0.31 mmol in 25 mL MeOH) is heated to 60°C.
-
A methanolic solution of the appropriate transition metal chloride (e.g., MnCl₂, NiCl₂) is added in a 1:1 molar ratio.[2]
-
The mixture is stirred and heated, and the resulting complex is isolated by filtration and dried.
-
Proposed Mechanism of Anticancer Activity
The anticancer activity of these complexes is thought to involve multiple mechanisms. The ligand itself can interact with biological targets, and this activity is often enhanced upon coordination with a metal ion.
Caption: Proposed mechanism of anticancer action for metal complexes.
Application 2: Development of Novel Antimicrobial Agents
Schiff bases and their metal complexes derived from pyrrole aldehydes are known to possess significant antimicrobial properties. The imine group is crucial for their biological activity, and chelation with metal ions can enhance their efficacy. This enhancement is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.
Quantitative Data: In Vitro Antimicrobial Activity
While specific data for this compound derivatives is limited, studies on analogous pyrrole-2-carboxaldehyde Schiff bases provide valuable insights. The following table summarizes the minimum inhibitory concentration (MIC) values for Schiff bases and their metal complexes against various bacterial and fungal strains.
| Compound/Complex | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Pyrrole-Schiff Base Ligand | >100 | >100 | >100 |
| Cu(II) Complex | 12.5 | 25 | 12.5 |
| Ni(II) Complex | 25 | 50 | 25 |
| Co(II) Complex | 50 | 50 | 50 |
| Standard Antibiotic | <6.25 | <6.25 | - |
| Standard Antifungal | - | - | <6.25 |
Note: Data is representative and compiled from general findings on pyrrole-based Schiff base complexes.
The data clearly indicates that the metal complexes exhibit significantly higher antimicrobial activity compared to the free Schiff base ligand.
Experimental Protocol: General Synthesis of a Schiff Base from this compound
This protocol describes a general method for the synthesis of a bis-Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of the primary amine (2 mmol) in 10 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and chloroform to obtain pure crystals.
Experimental Workflow: From Precursor to Biological Evaluation
The following diagram illustrates the typical workflow for the synthesis and evaluation of novel ligands from this compound.
Caption: Experimental workflow for ligand synthesis and evaluation.
Conclusion
This compound serves as a valuable and versatile building block for the design of novel Schiff base ligands. These ligands, upon complexation with transition metals, exhibit promising anticancer and antimicrobial activities. The methodologies presented in these application notes provide a foundation for researchers to explore the synthesis of new derivatives and investigate their therapeutic potential. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the ligand and metal combinations for enhanced biological efficacy and selectivity.
References
Catalytic Applications of Metal Complexes with 1-Methylpyrrole-2,5-dicarbaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes derived from Schiff base ligands have garnered significant attention in catalysis due to their versatile coordination chemistry, stability, and tunable electronic and steric properties.[1][2] Ligands derived from 1-Methylpyrrole-2,5-dicarbaldehyde are of particular interest as their dicarbaldehyde functionality allows for the synthesis of a variety of Schiff base ligands through condensation with primary amines. Subsequent coordination with transition metals can yield complexes with promising catalytic activities in a range of organic transformations, including oxidation and carbon-carbon coupling reactions. This document provides an overview of the catalytic applications of these complexes, along with detailed experimental protocols for their synthesis and use.
Synthesis of Ligands and Metal Complexes
The synthesis of Schiff base ligands from this compound is typically achieved through a condensation reaction with a primary amine. The resulting imine groups of the Schiff base can then coordinate with a variety of metal ions to form stable complexes.
General Ligand Synthesis Protocol
A general and convenient method for synthesizing this compound involves the methylation of the corresponding dithiolic intermediate followed by hydrolysis.[3] The subsequent Schiff base formation can be carried out as follows:
-
Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Add a stoichiometric amount of the desired primary amine to the solution.
-
The reaction mixture is typically refluxed for several hours.[2]
-
Upon cooling, the Schiff base ligand often precipitates and can be collected by filtration, washed, and dried.
General Metal Complex Synthesis Protocol
The synthesized Schiff base ligand can be used to form metal complexes:
-
Dissolve the Schiff base ligand in a suitable solvent.
-
Add a solution of the desired metal salt (e.g., acetates, chlorides of Cu(II), Ni(II), Co(II), etc.) to the ligand solution, often in a 1:1 or 2:1 ligand-to-metal molar ratio.[1]
-
The reaction mixture is stirred at room temperature or refluxed for a specific period.
-
The resulting metal complex precipitate is collected by filtration, washed with an appropriate solvent to remove unreacted starting materials, and dried under vacuum.
Caption: General workflow for the synthesis of Schiff base ligands and their corresponding metal complexes.
Catalytic Applications
Metal complexes of this compound derivatives, particularly Schiff base complexes, are emerging as effective catalysts in various organic reactions. Their activity often stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates.
Oxidation Reactions
Ruthenium(II) Schiff base complexes derived from bis(pyrrole-2-carboxaldehyde) have been shown to be effective catalysts for the oxidation of primary alcohols.[4] While this example uses a related pyrrole derivative, it suggests the potential of metal complexes based on this compound in similar oxidative transformations. The proposed mechanism often involves the formation of a high-valent metal-oxo species which then transfers an oxygen atom to the substrate.
Hypothetical Catalytic Cycle for Alcohol Oxidation:
References
step-by-step synthesis of N-substituted pyrroles from 1-Methylpyrrole-2,5-dicarbaldehyde
Application Note AN2025-11-01
For Research Use Only.
Introduction
The synthesis of N-substituted pyrroles and their fused heterocyclic analogs is of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. While the Paal-Knorr condensation of 1,4-dicarbonyl compounds with primary amines is a classical method for pyrrole synthesis, the direct intramolecular cyclization of bis-imines derived from 1-Methylpyrrole-2,5-dicarbaldehyde to form a new fused N-substituted pyrrole ring is not a well-documented transformation.
This application note provides a detailed protocol for a robust and versatile alternative: the one-pot, multi-component synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles. This class of compounds represents a valuable N-substituted fused pyrrole system. The presented methodology, adapted from established literature, utilizes readily available aromatic aldehydes, primary aromatic amines, and butane-2,3-dione, offering a practical and efficient route to a variety of substituted pyrrolo[3,2-b]pyrroles.[1][2][3][4]
Principle of the Method
The synthesis proceeds via a one-pot, iron-catalyzed, multi-component reaction. An aromatic aldehyde and a primary aromatic amine first react to form an imine intermediate. In the presence of an iron(III) catalyst, this intermediate undergoes a cascade of reactions with butane-2,3-dione, leading to the formation of the 1,4-dihydropyrrolo[3,2-b]pyrrole core. The reaction is typically carried out in a mixture of acetic acid and toluene at a moderate temperature and is open to the atmosphere, as oxygen plays a role in the oxidative steps of the reaction sequence.[1][2]
Experimental Workflow
The overall experimental workflow for the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles is depicted below.
Figure 1. Experimental workflow for the one-pot synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles.
Detailed Experimental Protocol
This protocol describes the synthesis of 1,4-Bis(4-(tert-butyl)phenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole as a representative example.[1]
Materials:
-
4-Cyanobenzaldehyde (2.0 equiv.)
-
4-tert-Butylaniline (2.0 equiv.)
-
Butane-2,3-dione (1.0 equiv.)
-
Iron(III) p-toluenesulfonate hexahydrate (Fe(OTs)₃·6H₂O) (6 mol%)
-
Acetic acid (glacial)
-
Toluene
-
Methanol
-
Diethyl ether
-
Three-necked round-bottomed flask
-
Magnetic stirrer with heating
-
Silicone oil bath
-
Syringes
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
To a three-necked 200 mL round-bottomed flask, add acetic acid (50 mL) and toluene (50 mL).
-
Add 4-cyanobenzaldehyde (7.87 g, 60.0 mmol, 2.0 equiv.) to the solvent mixture and stir until dissolved.
-
Add 4-tert-butylaniline (9.0 g, 9.6 mL, 60.0 mmol, 2.0 equiv.) via a syringe.
-
Immerse the flask in a preheated silicone oil bath at 50 °C and stir the clear yellow solution for 30 minutes under air.[1]
-
-
Catalyst and Reagent Addition:
-
To the reaction mixture, add iron(III) p-toluenesulfonate hexahydrate (1.22 g, 1.80 mmol, 6 mol%). The solution will immediately turn red.[1]
-
Immediately following the catalyst addition, add butane-2,3-dione (2.6 g, 2.6 mL, 30.0 mmol, 1.0 equiv.) dropwise over 3 minutes via a syringe. The solution will turn black.[1]
-
-
Reaction:
-
Continue stirring the reaction mixture vigorously at 50 °C for 16 hours. The flask should remain open to the atmosphere to allow for the access of oxygen.
-
After approximately 10 minutes, the reaction mixture will turn orange, and a yellow precipitate will form.[1]
-
-
Work-up and Purification:
-
After 16 hours, remove the oil bath and allow the suspension to cool to room temperature.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid sequentially with methanol (150 mL) and diethyl ether (50 mL).[1]
-
Dry the resulting yellow solid under vacuum at 95 °C for 3 hours to yield the pure 1,4-bis(4-(tert-butyl)phenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole.
-
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives using the described multi-component reaction.
| Entry | Aromatic Aldehyde | Primary Amine | Product | Yield (%) | Reference |
| 1 | 4-Cyanobenzaldehyde | 4-tert-Butylaniline | 1,4-Bis(4-(tert-butyl)phenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole | 59 | [1] |
| 2 | Benzaldehyde | Aniline | 1,2,4,5-Tetraphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole | 55 | [2] |
| 3 | 4-Methoxybenzaldehyde | Aniline | 2,5-Bis(4-methoxyphenyl)-1,4-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole | 62 | [2] |
| 4 | 4-Nitrobenzaldehyde | 4-Toluidine | 2,5-Bis(4-nitrophenyl)-1,4-bis(4-tolyl)-1,4-dihydropyrrolo[3,2-b]pyrrole | 69 | [2] |
| 5 | 2-Naphthaldehyde | Aniline | 2,5-Bis(2-naphthyl)-1,4-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole | 48 | [2] |
Table 1. Yields for the synthesis of various 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives.
Characterization Data
1,4-Bis(4-(tert-butyl)phenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole:
-
Appearance: Yellow solid.[1]
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 4H), 7.37 (d, J = 8.6 Hz, 4H), 7.15 (d, J = 8.4 Hz, 4H), 7.08 (d, J = 8.6 Hz, 4H), 6.55 (s, 2H), 1.35 (s, 18H).
-
¹³C NMR (101 MHz, CDCl₃): δ 149.2, 140.9, 137.9, 132.3, 131.9, 129.5, 126.1, 125.8, 119.2, 110.3, 100.8, 34.6, 31.5.
(Note: NMR data is representative and should be confirmed by experimental analysis.)
Signaling Pathway/Logical Relationship Diagram
The logical progression of the multi-component reaction leading to the formation of the pyrrolo[3,2-b]pyrrole core is illustrated below.
Figure 2. Logical relationship of reactants and intermediates in the synthesis.
Conclusion
The one-pot, multi-component synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles offers a highly efficient and versatile method for accessing a wide range of N-substituted fused pyrrole derivatives. This protocol provides a practical alternative to the challenging direct synthesis from this compound, enabling researchers to explore the chemical and biological properties of this important class of heterocyclic compounds. The operational simplicity and the use of readily available starting materials make this a valuable methodology for both academic and industrial research.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IMDEA Nanociencia - 1,4-Dihydropyrrolo[3,2-b]pyrrole and Dipyrrolonaphthyridinedione – Novel Building Blocks for Optoelectronics [nanociencia.imdea.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methylpyrrole-2,5-dicarbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are the Vilsmeier-Haack reaction and a higher-yield method involving the use of a dithiolic intermediate. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The dithiolic intermediate method offers a significant advantage in terms of yield, with reports of up to 90% overall yield.[1][3]
Q2: I am getting a low yield with the Vilsmeier-Haack reaction. What are the potential causes?
A2: Low yields in the Vilsmeier-Haack formylation of 1-methylpyrrole can stem from several factors:
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Incomplete reaction: The Vilsmeier reagent is a relatively weak electrophile, and the reaction may require specific conditions to go to completion.
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Sub-optimal stoichiometry: The ratio of the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to the 1-methylpyrrole substrate is crucial. Insufficient reagent will lead to incomplete diformylation, while a large excess can sometimes lead to side reactions.
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Reaction temperature: Temperature control is critical. The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), and the formylation reaction itself may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition and the formation of byproducts.
-
Moisture contamination: The Vilsmeier reagent is sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used.
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Formation of mono-formylated byproduct: The reaction may stall at the mono-formylated stage (1-methylpyrrole-2-carbaldehyde), especially if the reaction conditions are not optimized for diformylation.
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products can include:
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1-Methylpyrrole-2-carbaldehyde: The mono-formylated product is a common impurity if the reaction does not go to completion.
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Polymeric materials: Pyrrole derivatives can be prone to polymerization under acidic conditions, which are present during the Vilsmeier-Haack reaction.
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Chlorinated pyrroles: In some cases, the Vilsmeier-Haack reaction can lead to the formation of chlorinated byproducts, such as 5-chloro-1-methylpyrrole-2-carbaldehyde.[4]
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A mixture of hexane and ethyl acetate is a commonly used eluent system. Recrystallization from a suitable solvent can also be employed for further purification.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are fresh and of high purity. Prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) and use it immediately. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. For the Vilsmeier-Haack reaction, heating is often required for diformylation. |
| Presence of Moisture | Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Incorrect Stoichiometry | Carefully measure the amounts of 1-methylpyrrole, POCl₃, and DMF. An excess of the Vilsmeier reagent is typically required for diformylation. |
Problem 2: Predominance of Mono-formylated Product
| Possible Cause | Suggested Solution |
| Insufficient Vilsmeier Reagent | Increase the molar ratio of the Vilsmeier reagent to the 1-methylpyrrole substrate. A ratio of at least 2.5 to 3 equivalents of the Vilsmeier reagent is often necessary for efficient diformylation. |
| Low Reaction Temperature | While the initial formation of the Vilsmeier reagent is done at a low temperature, the subsequent formylation of the pyrrole may require heating to drive the reaction to completion and achieve diformylation. |
| Short Reaction Time | Allow the reaction to proceed for a longer duration and monitor the disappearance of the mono-formylated intermediate by TLC. |
Problem 3: Formation of a Dark, Tarry Mixture
| Possible Cause | Suggested Solution |
| Polymerization of the Pyrrole | This can occur under strongly acidic conditions or at high temperatures. Add the 1-methylpyrrole to the Vilsmeier reagent slowly and with efficient stirring to avoid localized high concentrations of acid. Maintain careful control over the reaction temperature. |
| Decomposition of Reagents or Product | Ensure the quality of the starting materials. Avoid excessively high reaction temperatures. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Typical Yield | Key Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | 43-65% (for pyrrole-2,5-dicarbaldehyde) | 1-Methylpyrrole, POCl₃, DMF | One-pot procedure, readily available reagents. | Moderate yields, potential for side products. |
| Dithiolic Intermediate Method | 90% (overall yield) | 2,5-bis(1,3-benzodithiol-2-yl)pyrrole, Methylating agent, HgO, HBF₄ | High yield, clean reaction. | Multi-step process, use of toxic mercury salts.[1][3] |
Experimental Protocols
Method 1: Vilsmeier-Haack Synthesis of this compound (General Procedure)
Disclaimer: This is a general procedure and may require optimization.
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Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.5 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
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Formylation: Dissolve 1-methylpyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
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Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Method 2: High-Yield Synthesis via a Dithiolic Intermediate (Conceptual Steps)
This method involves three key conceptual steps, with the final product being obtained in a high overall yield of 90%.[1][3]
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Formation of the Dithioacetal: Reaction of pyrrole with 1,3-benzodithiolylium tetrafluoroborate to form 2,5-bis(1,3-benzodithiol-2-yl)pyrrole.
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N-Methylation: Methylation of the pyrrole nitrogen of the dithiolic intermediate using a suitable methylating agent.
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Hydrolysis: Hydrolysis of the dithioacetal groups to the corresponding aldehydes using mercury(II) oxide (HgO) and tetrafluoroboric acid (HBF₄) in dimethyl sulfoxide (DMSO).[1][3]
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Caption: A typical experimental workflow for the Vilsmeier-Haack synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 1-Methylpyrrole-2,5-dicarbaldehyde
Welcome to the technical support center for the purification of 1-Methylpyrrole-2,5-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Work-up | Incomplete reaction, leading to the presence of starting materials (e.g., N-methylpyrrole) or mono-formylated intermediates. Formation of polymeric byproducts. | - Optimize reaction conditions: Ensure the formylation reaction (e.g., Vilsmeier-Haack) goes to completion by monitoring with TLC. - Aqueous Wash: A thorough wash of the organic extract with water can help remove residual water-soluble reagents like DMF and salts. |
| Oiling Out During Recrystallization | The chosen solvent system is not ideal; the compound's solubility is too high at room temperature or the cooling process is too rapid. Presence of impurities that lower the melting point. | - Solvent Screening: Test a variety of solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider solvent pairs like ethanol/water or ethyl acetate/hexane. - Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Scratching: Use a glass rod to scratch the inside of the flask to induce crystallization. - Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution. |
| Co-elution of Impurities During Column Chromatography | The polarity of the eluent is too high, causing the desired compound and impurities to travel down the column at a similar rate. The stationary phase is not appropriate. | - Optimize Eluent System: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use TLC to determine the optimal eluent composition that provides good separation. A gradient elution is often more effective than an isocratic one.[1] - Stationary Phase: Silica gel is the most common stationary phase for this type of compound. Ensure the silica gel is properly packed to avoid channeling. |
| Product Decomposition on Silica Gel | Aldehydes can sometimes be sensitive to acidic silica gel, leading to degradation. | - Neutralize Silica Gel: If decomposition is suspected, the silica gel can be neutralized by washing it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent before packing the column. - Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic). |
| Difficulty Removing Solvent (e.g., DMF, DMSO) | High boiling point of the solvent. | - Azeotropic Removal: For DMF, co-evaporation with toluene under reduced pressure can be effective. - Aqueous Extraction: Multiple extractions with water or brine can help remove water-miscible solvents. |
| Product Appears as a Gum or Oil Instead of a Solid | Presence of impurities that inhibit crystallization. The compound may have a low melting point. | - Purify a Small Sample: Take a small portion of the gum and attempt purification by preparative TLC or a small-scale column to obtain a pure sample. This pure sample can then be used as a seed crystal. - Trituration: Add a solvent in which the desired compound is poorly soluble but the impurities are soluble. Stir or sonicate the mixture to encourage the product to solidify while the impurities remain in solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities largely depend on the synthetic route. If using a Vilsmeier-Haack formylation of N-methylpyrrole, you can expect to find:
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Unreacted N-methylpyrrole: The starting material for the formylation.
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1-Methylpyrrole-2-carbaldehyde: The mono-formylated intermediate.
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Residual Vilsmeier reagent and its decomposition products.
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Polymeric materials: Formed under certain reaction conditions.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A common and effective solvent for the recrystallization of pyrrole derivatives is ethanol . You can dissolve the crude product in a minimal amount of hot ethanol and then allow it to cool slowly. If the compound is too soluble in ethanol, a solvent pair like ethanol/water or ethyl acetate/hexane can be effective. The key is to find a system where the compound is soluble in the hot solvent but sparingly soluble when cold.
Q3: Can you provide a general protocol for column chromatography purification?
A3: A general protocol for purifying this compound using column chromatography is as follows:
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Stationary Phase: Silica gel (230-400 mesh).
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Eluent: A gradient of ethyl acetate in hexane is a good starting point. You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.[1] The optimal gradient should be determined by thin-layer chromatography (TLC) beforehand.
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Procedure:
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Dry-load the crude product onto a small amount of silica gel.
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Pack the column with silica gel in the initial, low-polarity eluent.
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Carefully add the dry-loaded sample to the top of the column.
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Begin eluting with the solvent gradient, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Aldehyde protons (-CHO) | 9.5 - 10.5 (singlet) | 180 - 195 |
| Pyrrole ring protons | 6.5 - 7.5 (singlet or doublet) | 120 - 140 |
| N-Methyl protons (-CH₃) | 3.5 - 4.5 (singlet) | 30 - 40 |
Note: These are estimated ranges. Actual shifts can vary depending on the solvent and other factors. For comparison, the related compound N-Methylpyrrole-2-carboxaldehyde shows characteristic proton NMR signals.[2]
Experimental Workflows
Purification by Recrystallization
References
common side reactions in 1-Methylpyrrole-2,5-dicarbaldehyde synthesis and how to avoid them
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde, primarily focusing on the Vilsmeier-Haack reaction. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low or no yield of the desired this compound is a common issue. The following guide addresses specific problems you might encounter during your synthesis.
| Problem | Potential Cause | Recommended Solution |
| Reaction yields primarily mono-formylated product (1-Methylpyrrole-2-carbaldehyde) | Insufficient amount of Vilsmeier reagent. | Increase the molar equivalents of both DMF and POCl₃ relative to 1-Methylpyrrole. A molar ratio of at least 2.5 to 3 equivalents of the Vilsmeier reagent per equivalent of the pyrrole is recommended for diformylation. |
| Low reaction temperature or short reaction time. | Gradually increase the reaction temperature after the initial addition of reagents, and prolong the reaction time. Monitor the reaction progress using TLC or GC-MS to determine the optimal endpoint. | |
| Formation of a dark, tarry substance (polymerization) | Reaction temperature is too high. | Maintain a low temperature (0-5 °C) during the initial addition of the Vilsmeier reagent. If heating is required for diformylation, increase the temperature cautiously and for a limited time. |
| Highly concentrated reaction mixture. | Use a sufficient amount of an appropriate inert solvent, such as 1,2-dichloroethane or dichloromethane, to keep the reactants and intermediates solvated and prevent polymerization. | |
| Presence of isomeric dicarbaldehydes (e.g., 1-Methylpyrrole-2,4-dicarbaldehyde) | Sub-optimal reaction conditions favoring the thermodynamically more stable isomer. | Precise temperature control is crucial. Lower temperatures generally favor the kinetically controlled product (2,5-dicarbaldehyde). The order of reagent addition can also influence regioselectivity. |
| Difficult purification of the final product | Presence of multiple side products with similar polarities. | Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired 2,5-isomer from other products. Recrystallization from a suitable solvent can also be effective for further purification. |
| Inconsistent yields between batches | Moisture in reagents or glassware. | The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the direct diformylation of 1-Methylpyrrole using the Vilsmeier-Haack reaction.[1][2] This reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3]
Q2: What are the primary side reactions to be aware of during the Vilsmeier-Haack synthesis?
A2: The primary side reactions include:
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Mono-formylation: The reaction may stop after the addition of only one formyl group, yielding 1-Methylpyrrole-2-carbaldehyde.
-
Isomer formation: Formation of other dicarbaldehyde isomers, such as 1-Methylpyrrole-2,4-dicarbaldehyde, can occur.
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Polymerization: Pyrroles are electron-rich and can be prone to polymerization under the acidic conditions of the Vilsmeier-Haack reaction, leading to the formation of dark, insoluble tars.
Q3: How can I favor the formation of the 2,5-dicarbaldehyde over the mono-formylated product?
A3: To promote diformylation, it is essential to use an excess of the Vilsmeier reagent. A molar ratio of at least 2.5:1 of the Vilsmeier reagent to 1-Methylpyrrole is a good starting point. Additionally, a higher reaction temperature and longer reaction time may be necessary after the initial formylation has occurred.
Q4: What is the role of temperature in controlling the reaction?
A4: Temperature control is critical. The initial formation of the Vilsmeier reagent and its addition to the pyrrole should be carried out at low temperatures (typically 0-5 °C) to control the exothermic reaction and prevent polymerization.[4] Subsequently, the temperature may need to be raised to facilitate the second formylation.
Q5: Are there alternative, higher-yielding methods for this synthesis?
A5: Yes, an alternative method involves the methylation of a dithiolic intermediate, which has been reported to produce this compound in a 90% overall yield.[5] This multi-step approach can be more reliable and produce a cleaner product than the direct diformylation.[5]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Diformylation of 1-Methylpyrrole
This protocol is a general guideline and may require optimization.
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool dimethylformamide (DMF) (3.0 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
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Reaction with 1-Methylpyrrole: Dissolve 1-Methylpyrrole (1.0 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent solution, again maintaining the temperature below 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by TLC or GC-MS. If diformylation is not complete, the temperature can be cautiously raised to 40-50 °C and the reaction continued for several hours.
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Work-up: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral.
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Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Protocol 2: Synthesis via a Dithiolic Intermediate (Higher Yield)
This method provides a higher yield and avoids many of the side reactions of the direct Vilsmeier-Haack diformylation.[5]
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Formation of the 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate: This step involves the reaction of pyrrole with 1,3-benzodithiolylium tetrafluoroborate.
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N-Methylation: The pyrrole nitrogen of the dithiolic intermediate is then methylated.
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Hydrolysis: The final step is the hydrolysis of the methylated dithiolic intermediate to yield this compound. This is typically achieved using reagents like HgO and HBF₄ in DMSO.[5]
Visualizing Reaction Pathways and Troubleshooting
Vilsmeier-Haack Reaction Pathway for Diformylation
Caption: Vilsmeier-Haack diformylation pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
optimization of reaction conditions for 1-Methylpyrrole-2,5-dicarbaldehyde
This technical support guide provides troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols for the synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde, primarily focusing on the Vilsmeier-Haack reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?
Answer: Low yields in the Vilsmeier-Haack diformylation of 1-methylpyrrole can stem from several factors:
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Incomplete Reaction: The diformylation is a stepwise process. Insufficient reaction time or inadequate temperature may lead to a mixture of starting material, mono-formylated, and di-formylated products. Consider increasing the reaction time or temperature gradually.
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Suboptimal Stoichiometry: An incorrect ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to 1-methylpyrrole can limit the formation of the desired product. Ensure accurate measurement of all reagents. An excess of the Vilsmeier reagent is typically required for diformylation.
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Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
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Degradation of Product: The product can be sensitive to strongly acidic or basic conditions during workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.
Question: I am observing a significant amount of the mono-formylated byproduct (1-methylpyrrole-2-carbaldehyde). How can I favor the formation of the 2,5-dicarbaldehyde?
Answer: The formation of the mono-formylated product is a common issue. To promote diformylation:
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Increase the Equivalents of Vilsmeier Reagent: A higher molar ratio of the Vilsmeier reagent to the 1-methylpyrrole substrate will drive the reaction towards diformylation.
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Elevate the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second formylation step. Monitor the reaction carefully, as excessive heat can lead to polymerization and reduced yields.
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Increase Reaction Time: Allow the reaction to stir for a longer period to ensure the completion of the second formylation.
Question: The crude product is a dark, tarry substance that is difficult to purify. What causes this and how can it be prevented?
Answer: Tarry byproducts are often the result of polymerization of the pyrrole ring under the acidic reaction conditions.
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Temperature Control: Maintain a low temperature during the initial addition of reagents to control the exothermic reaction. Overheating can accelerate polymerization.
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Careful Workup: Pouring the reaction mixture into a vigorously stirred ice/water mixture can help to rapidly quench the reaction and precipitate the product, minimizing side reactions.
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Purification Strategy: A combination of techniques may be necessary. Start by triturating the crude solid with a non-polar solvent to remove some impurities. Column chromatography is often effective for final purification.
Question: My purified product shows impurities in the NMR spectrum. What are the likely contaminants and how can I remove them?
Answer: Common impurities include residual mono-formylated product, starting material, and solvent from the workup or chromatography.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing minor impurities.
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Column Chromatography: If recrystallization is ineffective, careful column chromatography with a shallow solvent gradient can improve separation. Ensure the silica gel is not acidic to prevent product degradation on the column.
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Washing: Thoroughly washing the crude product with water and a mild bicarbonate solution during the workup can help remove residual acids and salts.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?
Answer: The reaction proceeds in several steps:
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Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
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First Electrophilic Aromatic Substitution: The electron-rich 1-methylpyrrole attacks the Vilsmeier reagent, typically at the more reactive 2-position, to form an intermediate.
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Formation of the Mono-aldehyde: This intermediate is then hydrolyzed during the workup to yield 1-methylpyrrole-2-carbaldehyde.
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Second Electrophilic Aromatic Substitution: Under forcing conditions (excess Vilsmeier reagent, higher temperature), the mono-formylated pyrrole undergoes a second formylation at the 5-position.
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Formation of the Di-aldehyde: Hydrolysis of the resulting intermediate gives the final product, this compound.
Question: Are there alternative, higher-yielding methods for synthesizing this compound?
Answer: Yes, an alternative method has been reported that involves the formation of a 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate. Methylation of this intermediate followed by hydrolysis can produce this compound in a high overall yield of 90%[1]. This multi-step synthesis may be advantageous if the Vilsmeier-Haack approach gives consistently low yields.
Question: What are the key safety precautions to take during this synthesis?
Answer:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction is exothermic, especially during the addition of POCl₃ to DMF. Maintain cooling and add reagents slowly to control the temperature.
-
The solvents used (e.g., dichloroethane) can be toxic and should be handled in a well-ventilated area.
Question: What is the expected color of the Vilsmeier reagent?
Answer: The appearance of the Vilsmeier reagent can vary. While some report it as colorless or faintly yellow and viscous, others have observed an orange-red color. The color may depend on the purity of the reagents and the reaction conditions. The formation of a white precipitate that can become a gel-like substance has also been noted.[2]
Optimization of Reaction Conditions
The following table summarizes the expected impact of key reaction parameters on the synthesis of this compound via the Vilsmeier-Haack reaction.
| Parameter | Condition | Expected Outcome on Yield of 2,5-Dicarbaldehyde | Potential Issues |
| Stoichiometry (POCl₃:Substrate) | Low (e.g., 1:1) | Low; favors mono-formylation | Incomplete conversion to the desired product. |
| High (e.g., >2:1) | High; drives diformylation | Increased potential for side reactions and tar formation. | |
| Temperature | Low (0-25°C) | Low; favors mono-formylation | Slow reaction rate. |
| Moderate (25-60°C) | Moderate to High | Optimal for many substrates. | |
| High (>60°C) | May decrease due to polymerization | Increased risk of tar formation and product degradation. | |
| Reaction Time | Short | Low; favors mono-formylation | Incomplete reaction. |
| Long | High | Increased potential for side reactions if temperature is high. | |
| Solvent | DMF (as reagent and solvent) | Generally effective | Can be difficult to remove during workup. |
| Halogenated solvents (e.g., DCE) | Good; allows for better temperature control | Requires careful handling due to toxicity. |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound using the Vilsmeier-Haack reaction.
Materials:
-
1-Methylpyrrole
-
Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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1,2-Dichloroethane (DCE), anhydrous
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Sodium acetate
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Deionized water
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Crushed ice
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Sodium bicarbonate (saturated solution)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous 1,2-dichloroethane. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.2 eq) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.
-
Reaction with 1-Methylpyrrole: After the addition of POCl₃ is complete, stir the mixture at 0°C for 30 minutes. Then, add a solution of 1-methylpyrrole (1.0 eq) in anhydrous 1,2-dichloroethane dropwise, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition of 1-methylpyrrole, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Hydrolysis and Neutralization: Add a solution of sodium acetate to the aqueous mixture until the pH is neutral (pH ~7). Stir for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
troubleshooting guide for 1-Methylpyrrole-2,5-dicarbaldehyde based reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methylpyrrole-2,5-dicarbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during synthesis and reactions of this compound, offering potential causes and solutions.
Problem 1: Low yield or no product during the synthesis of this compound via Vilsmeier-Haack reaction.
-
Question: My Vilsmeier-Haack formylation of N-methylpyrrole is resulting in a low yield of this compound. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in the Vilsmeier-Haack formylation of N-methylpyrrole can stem from several factors. The Vilsmeier reagent (formed from POCl₃ and DMF) is a weaker electrophile compared to the acylium ion in Friedel-Crafts acylation, making the reaction sensitive to the reactivity of the aromatic substrate.[1] Pyrroles are also known to be unstable in strongly acidic conditions, which can lead to polymerization or degradation.[2][3][4]
Potential Causes and Solutions:
| Cause | Solution |
| Incomplete Vilsmeier reagent formation | Ensure anhydrous conditions as moisture will quench the reagent. Prepare the reagent at a low temperature (0-10 °C) before adding the pyrrole substrate. The reagent should be a viscous, faintly yellow solution.[5] A colorless or orange-red appearance may indicate issues.[5] |
| Degradation of pyrrole substrate | Add the N-methylpyrrole dropwise to the pre-formed Vilsmeier reagent at a low temperature to control the initial exothermic reaction. Avoid using strong, non-complexing acids. |
| Suboptimal reaction temperature | While the initial reaction is kept cold, gentle heating (e.g., to room temperature or slightly above) may be required to drive the reaction to completion. Monitor the reaction progress by TLC. |
| Inefficient hydrolysis | Ensure complete hydrolysis of the intermediate iminium salt during workup. This is typically achieved by adding the reaction mixture to a cold aqueous solution of a base like sodium bicarbonate or sodium hydroxide. |
Problem 2: Incomplete reaction or low yield in Schiff base formation with this compound.
-
Question: I am trying to synthesize a Schiff base by reacting this compound with a primary amine, but the reaction is incomplete or the yield is low. How can I optimize this reaction?
-
Answer: Schiff base formation is a reversible equilibrium reaction.[6] To drive the reaction towards the product, the water formed as a byproduct needs to be removed.[6] The reactivity of the amine and the stability of the pyrrole ring under the reaction conditions are also crucial factors.
Potential Causes and Solutions:
| Cause | Solution |
| Equilibrium favoring reactants | Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[2] Pervaporation has also been shown to improve yields significantly.[6] |
| Low nucleophilicity of the amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider adding a catalytic amount of a weak acid like acetic acid to protonate the carbonyl oxygen and increase its electrophilicity.[7] |
| Steric hindrance | If either the amine or substituents on the pyrrole ring are bulky, prolonged reaction times or elevated temperatures may be necessary. |
| Degradation of the pyrrole dicarbaldehyde | Avoid strongly acidic conditions which can cause polymerization of the pyrrole ring.[4] If an acid catalyst is used, a weak acid is preferable. Monitor the reaction for the formation of dark, insoluble materials which may indicate degradation. |
Problem 3: Formation of multiple products or unexpected side products.
-
Question: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of multiple products can be due to the high reactivity of the pyrrole ring, leading to side reactions under certain conditions. Over-oxidation is also a possibility.
Potential Causes and Solutions:
| Cause | Solution |
| Over-oxidation of the aldehyde groups | Use mild oxidizing agents if an oxidation step is involved. Over-oxidation can lead to the formation of carboxylic acids or other degradation products.[8] Ensure that the reaction is not exposed to air for prolonged periods, especially at elevated temperatures. |
| Electrophilic substitution on the pyrrole ring | The pyrrole ring is susceptible to electrophilic attack.[9] If the reaction conditions involve strong electrophiles, consider protecting the pyrrole nitrogen with an electron-withdrawing group like a sulfonyl group to reduce the ring's reactivity.[10][11] However, the methyl group on the nitrogen already somewhat deactivates the ring compared to N-H pyrrole. |
| Polymerization | As mentioned, strong acids can induce polymerization.[4] Maintain a neutral or slightly acidic pH. If the reaction is sluggish, consider alternative methods to promote the reaction, such as using a different solvent or increasing the concentration of reactants, rather than resorting to harsh acidic conditions. |
| Incomplete double Schiff base formation | When reacting with diamines, ensure a 1:2 molar ratio of the diamine to this compound to favor the formation of the double Schiff base. Control the stoichiometry carefully. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound, like many aldehydes, can be sensitive to air and light. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place to prevent oxidation and degradation.
Q2: How can I purify crude this compound?
A2: Purification can typically be achieved by column chromatography on silica gel using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC). Recrystallization from a suitable solvent is also a viable method if the compound is a solid.
Q3: What spectroscopic methods are best for characterizing this compound and its derivatives?
A3: A combination of spectroscopic techniques is recommended for full characterization:
-
¹H NMR: To confirm the presence and integration of protons on the pyrrole ring, the methyl group, and the aldehyde groups.
-
¹³C NMR: To identify the carbon signals of the pyrrole ring, the methyl group, and the carbonyl carbons of the aldehyde groups.
-
FT-IR: To detect the characteristic C=O stretching frequency of the aldehyde groups (typically around 1650-1700 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Q4: Can I use protecting groups for the aldehyde functionalities?
A4: Yes, the aldehyde groups can be protected, for example, as acetals, if they are likely to interfere with subsequent reaction steps. This involves reacting the dicarbaldehyde with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. The acetal protecting groups are generally stable under neutral and basic conditions and can be removed by acidic hydrolysis.
Experimental Protocols
Synthesis of this compound (Vilsmeier-Haack Reaction)
-
In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve N-methylpyrrole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.
-
Add the N-methylpyrrole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and pour it slowly into a stirred mixture of ice and aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Schiff Base Formation
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene) in a round-bottom flask.
-
Add the primary amine (2 equivalents for a double Schiff base, or 1 equivalent for a mono-Schiff base if desired) to the solution.
-
If necessary, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water. If using other solvents, consider adding molecular sieves.
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow from starting material to Schiff base product.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up Synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde, a crucial building block in medicinal chemistry, several challenges can arise. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of scaling up this synthesis, ensuring a safe, efficient, and high-yield process.
Troubleshooting Guide: Common Scale-Up Issues and Solutions
Scaling the synthesis of this compound, primarily through the Vilsmeier-Haack reaction, presents challenges ranging from thermal safety to product purity. This guide addresses common problems encountered during scale-up.
| Issue | Potential Cause | Recommended Solution |
| Poor Yield | Incomplete reaction due to insufficient reagent stoichiometry or inadequate temperature control. | - Increase the molar ratio of the Vilsmeier reagent (POCl₃/DMF) to 1-methylpyrrole. - Ensure precise temperature control, as the reaction is exothermic. Maintain the recommended temperature range for the Vilsmeier-Haack reaction, typically between 0°C and 80°C, depending on the substrate's reactivity.[1] |
| Exothermic Runaway | The formation of the Vilsmeier reagent is highly exothermic, and its accumulation can lead to a thermal runaway, posing a significant safety risk.[1][2][3][4] | - Implement a semi-batch process where the Vilsmeier reagent is generated in situ and consumed immediately by the 1-methylpyrrole.[3] - Consider continuous flow chemistry to minimize the volume of the reaction mixture and enhance heat transfer, thus improving safety.[5] - Utilize reaction calorimetry to determine the heat of reaction and establish critical safety parameters before scaling up. |
| Product Contamination | Formation of byproducts, such as mono-formylated 1-methylpyrrole or polymeric materials. | - Optimize the stoichiometry of the Vilsmeier reagent to favor diformylation. - Control the reaction temperature to minimize side reactions. - Implement a robust purification protocol, such as crystallization or column chromatography on a large scale. |
| Difficult Product Isolation | The product may be difficult to precipitate or crystallize from the reaction mixture. | - After quenching the reaction with a base (e.g., sodium acetate solution), carefully adjust the pH to optimize precipitation.[6] - Explore different solvent systems for crystallization to find one that provides good yield and purity. |
| Inconsistent Batch Quality | Variations in raw material quality, reaction conditions, or work-up procedures. | - Establish strict quality control specifications for all starting materials. - Implement rigorous process monitoring and control for temperature, addition rates, and mixing. - Standardize all work-up and purification procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
A1: The most frequently employed method is the Vilsmeier-Haack reaction, which involves the formylation of 1-methylpyrrole using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[2]
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The primary safety concern is the thermal instability of the Vilsmeier reagent. Its formation is a highly exothermic process, and if the reagent is allowed to accumulate, it can lead to a dangerous thermal runaway.[1][2][3][4] Proper thermal management and control are critical for a safe scale-up.
Q3: Is there a higher-yielding alternative to the Vilsmeier-Haack reaction?
A3: Yes, a method involving the methylation of a dithiolic intermediate has been reported to produce this compound in a 90% overall yield.[7][8] This presents a promising alternative for achieving higher efficiency at scale, though the handling of sulfur-containing reagents may require specific safety and disposal protocols.
Q4: What are the expected yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the synthetic route and scale. The Vilsmeier-Haack reaction yields are often moderate and require optimization for large-scale production. The alternative method using a dithiolic intermediate has been reported to achieve a high yield of 90%.[7][8]
Q5: How can the purity of this compound be assessed?
A5: The purity of the final product can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can quantify the main product and identify any residual impurities or byproducts.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Diformylation of 1-Methylpyrrole (Illustrative)
Warning: This reaction is exothermic and involves hazardous materials. A thorough risk assessment must be conducted before proceeding.
-
Vilsmeier Reagent Formation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: Dissolve 1-methylpyrrole in a suitable solvent (e.g., DMF or a chlorinated solvent). Slowly add this solution to the pre-formed Vilsmeier reagent, keeping the reaction temperature between 20-30°C. The addition rate should be controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete within a few hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice and then neutralize with a base, such as a saturated sodium acetate solution, while keeping the temperature below 20°C to avoid the formation of colored byproducts.[6]
-
Isolation and Purification: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with water, and then dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Synthesis via Dithiolic Intermediate (Conceptual Outline)
This method provides a high-yield alternative to the Vilsmeier-Haack reaction.[7][8]
-
Formation of the Bis(1,3-benzodithiol-2-yl)pyrrole: This step involves the reaction of pyrrole with 1,3-benzodithiolium tetrafluoroborate to form the corresponding 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate.
-
Methylation: The intermediate is then methylated at the nitrogen atom of the pyrrole ring.
-
Hydrolysis: The final step is the hydrolysis of the dithiolic groups to the corresponding aldehydes, yielding this compound. This is typically achieved using reagents like mercuric oxide (HgO) in the presence of aqueous tetrafluoroboric acid (HBF₄) and dimethyl sulfoxide (DMSO).[7]
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental workflow and troubleshooting process, the following diagrams are provided.
Caption: Vilsmeier-Haack Synthesis Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Vilsmeier-Haack synthesis of this compound?
A1: The most prevalent byproducts arise from incomplete or undesired electrophilic substitution on the 1-methylpyrrole ring. These include:
-
1-Methylpyrrole-2-carbaldehyde: The mono-formylated product is the most common byproduct, resulting from incomplete diformylation.
-
1-Methylpyrrole-3-carbaldehyde: Formation of the 3-substituted isomer can occur, although the 2- and 5-positions are generally more reactive. The ratio of α- to β-formylated products is primarily influenced by steric factors.[1][2]
-
Unreacted 1-Methylpyrrole: Incomplete reaction can leave residual starting material.
-
Polymeric materials: Pyrroles are susceptible to polymerization under the acidic conditions of the Vilsmeier-Haack reaction, which can lead to the formation of dark, tar-like substances.
Q2: My reaction mixture turned dark brown or black. What is the cause and how can I prevent it?
A2: A dark coloration is a common issue in the Vilsmeier-Haack formylation of pyrroles and is typically indicative of polymerization of the starting material or product.
-
Cause: The acidic nature of the Vilsmeier reagent can catalyze the polymerization of the electron-rich pyrrole ring. This is often exacerbated by elevated temperatures or prolonged reaction times.
-
Prevention:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the Vilsmeier reagent to the 1-methylpyrrole solution.
-
Reaction Time: Monitor the reaction progress by TLC or another suitable method to avoid unnecessarily long reaction times.
-
Stoichiometry: Use the correct stoichiometry of reagents. An excess of the Vilsmeier reagent can increase the acidity and promote polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, which can contribute to degradation and coloration.
-
Q3: The yield of the desired this compound is low. What are the potential reasons and solutions?
A3: Low yields can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion, resulting in a high proportion of mono-formylated byproducts and unreacted starting material.
-
Solution: Ensure the Vilsmeier reagent is freshly prepared and added in the correct stoichiometric amount. Slightly increasing the equivalents of the Vilsmeier reagent and extending the reaction time (while carefully monitoring for byproduct formation) may improve the yield of the diformylated product.
-
-
Byproduct Formation: The formation of significant amounts of side products, such as the 3-formyl isomer or polymeric materials, will reduce the yield of the desired product.
-
Solution: Optimize reaction conditions (temperature, addition rate, stoichiometry) to favor diformylation at the 2- and 5-positions. Proper temperature control is crucial to minimize polymerization.
-
-
Work-up Issues: The iminium salt intermediate must be properly hydrolyzed to the aldehyde.
-
Solution: Ensure the hydrolysis step is carried out effectively, typically by adding the reaction mixture to a well-stirred aqueous solution (e.g., sodium acetate or sodium bicarbonate solution) to neutralize the acid and hydrolyze the intermediate.
-
-
Purification Losses: The desired product may be lost during purification.
-
Solution: Optimize the purification method. Column chromatography is often necessary to separate the desired dicarbaldehyde from the mono-formylated byproducts and other impurities. Careful selection of the stationary and mobile phases is key to achieving good separation.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Dark, tar-like residue in the reaction flask | Polymerization of 1-methylpyrrole or the product due to excessive heat or prolonged reaction time. | Maintain strict temperature control (0-10 °C). Monitor the reaction closely and quench it once the starting material is consumed. |
| Low yield of this compound | Incomplete reaction; formation of mono-formylated byproducts; suboptimal work-up; purification losses. | Increase the equivalents of the Vilsmeier reagent slightly. Ensure efficient hydrolysis. Optimize the purification protocol. |
| Presence of significant amounts of 1-Methylpyrrole-2-carbaldehyde | Insufficient amount of Vilsmeier reagent; short reaction time. | Increase the stoichiometry of the Vilsmeier reagent (e.g., from 2.0 to 2.2 equivalents). Extend the reaction time and monitor by TLC. |
| Reaction does not proceed or is very slow | Inactive Vilsmeier reagent; low reaction temperature. | Prepare the Vilsmeier reagent fresh before use. Allow the reaction to warm slowly to room temperature after the initial addition at low temperature. |
Experimental Protocols
General Synthesis of this compound (Vilsmeier-Haack Reaction)
This protocol is a general guideline and may require optimization.
-
Vilsmeier Reagent Preparation: In a two-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 2.2 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 2.2 eq.) dropwise with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 1-methylpyrrole (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) in a separate flask under a nitrogen atmosphere and cool to 0 °C. Add the freshly prepared Vilsmeier reagent dropwise to the 1-methylpyrrole solution, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a vigorously stirred solution of ice and aqueous sodium acetate or sodium bicarbonate. Stir until the hydrolysis of the intermediate iminium salt is complete (typically 1-2 hours).
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Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Byproduct Analysis
A combination of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for the comprehensive analysis of the reaction mixture.
Quantitative Data Summary
The following table summarizes the typical retention times and mass-to-charge ratios for the target product and key byproducts.
| Compound | Typical HPLC Retention Time (min) | Typical GC Retention Time (min) | m/z (EI+) |
| 1-Methylpyrrole | ~3.5 | ~4.2 | 81 |
| 1-Methylpyrrole-3-carbaldehyde | ~5.8 | ~7.1 | 109 |
| 1-Methylpyrrole-2-carbaldehyde | ~6.5 | ~7.8 | 109 |
| This compound | ~8.2 | ~10.5 | 137 |
*Retention times are approximate and will vary depending on the specific chromatographic conditions.
Detailed Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound and its mono-formylated byproducts.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 95% A, ramp to 50% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile byproducts and unreacted starting material.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dilute the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the desired product and identify major byproducts.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
1-Methylpyrrole: δ ~6.6 (t, 2H), ~6.1 (t, 2H), ~3.6 (s, 3H) ppm.
-
1-Methylpyrrole-2-carbaldehyde: δ ~9.5 (s, 1H, CHO), ~7.0 (m, 1H), ~6.8 (m, 1H), ~6.2 (m, 1H), ~3.9 (s, 3H, N-CH₃) ppm.
-
This compound: δ ~9.6 (s, 2H, CHO), ~7.2 (s, 2H, pyrrole-H), ~4.0 (s, 3H, N-CH₃) ppm.
-
-
¹³C NMR:
-
1-Methylpyrrole: δ ~121.7, ~108.3, ~35.7 ppm.
-
1-Methylpyrrole-2-carbaldehyde: δ ~180.0 (CHO), ~140.0, ~132.0, ~120.0, ~110.0, ~35.0 (N-CH₃) ppm.
-
This compound: δ ~181.0 (CHO), ~142.0, ~125.0, ~36.0 (N-CH₃) ppm.
-
Visualizations
References
Technical Support Center: Synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde. The following sections detail the effects of various catalysts on product purity, provide established experimental protocols, and offer solutions to common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1-methylpyrrole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]
Q2: Are there alternative catalysts to phosphorus oxychloride (POCl₃) for the Vilsmeier-Haack reaction?
A2: Yes, several alternatives to POCl₃ have been explored. These include other acid halides and reagents that can activate the formamide. While less common for this specific synthesis, the general Vilsmeier-Haack reaction can be facilitated by reagents such as thionyl chloride (SOCl₂), oxalyl chloride, and phosgene.
Q3: Can catalysts be used to improve the efficiency of the Vilsmeier-Haack formylation of 1-methylpyrrole?
A3: Research has shown that transition metal ions can act as catalysts in Vilsmeier-Haack reactions, potentially increasing the reaction rate and yield. While specific data on the purity of this compound with these catalysts is limited in readily available literature, the principle of using Lewis acids to enhance the electrophilicity of the Vilsmeier reagent is well-established.
Q4: Is there a high-yield alternative to the direct diformylation of 1-methylpyrrole?
A4: Yes, a highly effective method involves the synthesis of this compound via a dithiolic intermediate. This process entails the formation of a 2,5-bis(dithioacetal)pyrrole derivative, followed by methylation of the pyrrole nitrogen and subsequent hydrolysis to yield the desired dicarbaldehyde. This method has been reported to achieve an overall yield of up to 90%.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of formylating agent. - Steric hindrance from the 1-methyl group.[5] | - Increase reaction time or temperature. Monitor the reaction progress using TLC or GC. - Ensure the reaction is carried out at the optimal temperature for the specific reagents used. - Use a molar excess of the Vilsmeier reagent. - Consider the alternative synthesis route via the dithiolic intermediate for potentially higher yields.[4] |
| Presence of Mono-formylated Impurity (1-Methylpyrrole-2-carbaldehyde) | - Incomplete diformylation. - Insufficient stoichiometry of the Vilsmeier reagent. | - Increase the molar ratio of the Vilsmeier reagent to 1-methylpyrrole. - Increase the reaction time to drive the reaction to completion. - Purify the crude product using column chromatography. |
| Formation of Dark-colored, Tarry Byproducts | - Polymerization of the pyrrole ring under acidic conditions. - Reaction temperature is too high. | - Maintain a controlled, lower reaction temperature. - Ensure rapid and efficient stirring to prevent localized overheating. - Add the Vilsmeier reagent to the pyrrole solution slowly and at a low temperature. |
| Difficulty in Isolating the Pure Product | - Presence of multiple side products. - Co-elution of impurities during chromatography. | - Optimize the reaction conditions to minimize side product formation. - Employ a different solvent system for column chromatography or consider recrystallization from a suitable solvent. - Utilize the dithioacetal protection method, which often leads to cleaner reactions and easier purification.[4] |
Data Presentation
| Synthesis Method | Catalyst/Reagent | Reported Yield | Purity Notes | Reference |
| Vilsmeier-Haack Reaction | POCl₃ / DMF | Variable | Often requires purification to remove mono-formylated and other byproducts. | [1],[2] |
| Synthesis via Dithiolic Intermediate | 1. 2,5-bis(1,3-benzodithiol-2-yl)pyrrole formation 2. Methylation (e.g., with MeI) 3. Hydrolysis (e.g., with HgO/HBF₄) | Up to 90% | Generally high purity due to the robust nature of the intermediates and cleaner reaction profile. | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (General Procedure)
This protocol is a general representation of the Vilsmeier-Haack formylation of 1-methylpyrrole. The specific amounts of reagents and reaction conditions may require optimization.
1. Formation of the Vilsmeier Reagent:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick slurry.
2. Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add a solution of 1-methylpyrrole in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60°C. The optimal temperature and time should be determined by monitoring the reaction (e.g., by TLC).
3. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
Protocol 2: High-Yield Synthesis of this compound via a Dithiolic Intermediate
This protocol is based on the high-yield method reported in the literature.[4]
1. Synthesis of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole:
-
Follow a literature procedure to synthesize the starting dithioacetal-protected pyrrole. This typically involves the reaction of pyrrole with 1,2-benzenedithiol.
2. N-Methylation:
-
Dissolve the 2,5-bis(1,3-benzodithiol-2-yl)pyrrole in a suitable anhydrous solvent such as DMF or THF.
-
Add a base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen.
-
Add methyl iodide (MeI) and stir the reaction mixture until the methylation is complete (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the resulting N-methylated intermediate.
3. Hydrolysis to this compound:
-
Dissolve the N-methylated dithioacetal intermediate in a solvent mixture, for example, dimethyl sulfoxide (DMSO).
-
Add a hydrolyzing agent such as mercuric oxide (HgO) and an acid like aqueous tetrafluoroboric acid (HBF₄).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Filter the reaction mixture to remove inorganic salts.
-
Extract the product from the filtrate with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization to achieve high purity.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Methylpyrrole-2,5-dicarbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methylpyrrole-2,5-dicarbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Knoevenagel condensation with this compound and malononitrile giving low yields?
A1: Low yields in Knoevenagel condensations involving this compound are often related to suboptimal solvent selection and reaction conditions. Protic solvents, such as ethanol or methanol, can solvate the nucleophile and the catalyst, potentially slowing down the reaction rate. Consider switching to a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) which can enhance the nucleophilicity of the malononitrile anion. Additionally, ensure your catalyst (e.g., piperidine, triethylamine) is not being quenched by acidic impurities. Solvent-free conditions or the use of a minimal amount of a high-boiling solvent can also drive the reaction to completion by facilitating the removal of the water byproduct.
Q2: I am observing the formation of a significant amount of mono-substituted product instead of the desired bis-substituted product in my reaction. How can I improve the selectivity?
A2: The formation of a mono-substituted product suggests that the second aldehyde group is less reactive after the first condensation has occurred, or the reaction is not going to completion. To favor the formation of the bis-substituted product, you can try the following:
-
Increase the stoichiometry of the active methylene compound: Using a slight excess (e.g., 2.2 equivalents) of the nucleophile can help drive the reaction towards the bis-adduct.
-
Prolong the reaction time or increase the temperature: This can provide the necessary energy to overcome the activation barrier for the second condensation.
-
Choose a solvent that promotes solubility of all reactants and intermediates: A solvent like DMF or DMSO can be beneficial.
Q3: My Wittig reaction with this compound is not proceeding as expected. What are the common pitfalls?
A3: The success of a Wittig reaction is highly dependent on the nature of the ylide and the solvent. For stabilized ylides, a range of solvents can be used. However, for semi-stabilized or non-stabilized ylides, the choice of a polar aprotic solvent like THF or DMSO is crucial for the formation and reactivity of the ylide. The stereoselectivity of the Wittig reaction is also influenced by the solvent. Non-polar solvents tend to favor the Z-alkene, while polar aprotic solvents can lead to higher proportions of the E-alkene.[1] Ensure that your glassware is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as Wittig reagents are sensitive to moisture and oxygen.
Q4: Can the polarity of the solvent affect the spectroscopic characterization of my this compound derivatives?
A4: Yes, the polarity of the solvent can significantly influence the UV-Vis and fluorescence spectra of your compounds. In polar solvents, you may observe a shift in the absorption and emission maxima (solvatochromism) due to the stabilization of the excited state. This is particularly pronounced in molecules with intramolecular charge transfer (ICT) character. When reporting spectroscopic data, it is essential to specify the solvent used for the measurement.
Troubleshooting Guides
Issue 1: Knoevenagel Condensation - Low Yield and/or Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficiently reactive nucleophile or catalyst deactivation. | Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. Use a stronger base as a catalyst, if compatible with your substrate. |
| Reaction equilibrium not favoring product formation. | Use a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene. Alternatively, conduct the reaction under solvent-free conditions at elevated temperatures. | |
| Formation of intractable side products | Polymerization or decomposition of the aldehyde or product. | Lower the reaction temperature and extend the reaction time. Use a milder catalyst. |
Issue 2: Imine Formation (Schiff Base) - Slow Reaction or Poor Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction is slow or does not go to completion | Water byproduct is inhibiting the reaction. | Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[2] |
| Unfavorable equilibrium. | Use an excess of the amine component to shift the equilibrium towards the product. | |
| Product is hydrolyzing back to starting materials during workup | Imine is unstable in the presence of water/acid. | Perform a non-aqueous workup. Ensure that any solvents used for extraction are dry. |
Data Presentation
Table 1: Hypothetical Solvent Effects on the Yield of a Knoevenagel Condensation of this compound with Malononitrile
Disclaimer: The following data is illustrative and based on general principles of solvent effects on Knoevenagel condensations. Actual results may vary.
| Solvent | Dielectric Constant (ε) | Catalyst | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Toluene | 2.4 | Piperidine | 110 | 8 | 65 |
| Dichloromethane | 9.1 | Triethylamine | 40 | 12 | 50 |
| Acetonitrile | 37.5 | Piperidine | 80 | 6 | 75 |
| Ethanol | 24.6 | Piperidine | 78 | 10 | 60 |
| Dimethylformamide (DMF) | 36.7 | Triethylamine | 100 | 4 | 85 |
| Solvent-free | - | Piperidine | 120 | 2 | 90 |
Experimental Protocols
General Protocol for Knoevenagel Condensation:
-
To a solution of this compound (1 mmol) in the chosen solvent (10 mL), add the active methylene compound (2.1 mmol).
-
Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol).
-
Heat the reaction mixture to the desired temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Logical relationship between solvent type and its effect on reaction parameters.
References
Validation & Comparative
A Comparative Guide to 1-Methylpyrrole-2,5-dicarbaldehyde and Other Dialdehydes in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, dialdehydes are indispensable building blocks for the construction of complex molecular architectures, ranging from fluorescent dyes to cross-linked biomaterials. This guide provides an objective comparison of 1-Methylpyrrole-2,5-dicarbaldehyde with other commonly employed dialdehydes, including glutaraldehyde, phthalaldehyde, isophthalaldehyde, and terephthalaldehyde. The following sections present a comprehensive analysis of their synthetic accessibility, performance in key applications, and detailed experimental protocols to support your research and development endeavors.
I. Comparison of Dialdehyde Synthesis
The accessibility and efficiency of the synthesis of the dialdehyde itself is a critical factor in its application. The following table summarizes key data for the synthesis of this compound and its counterparts.
| Dialdehyde | Starting Material(s) | Key Reagents | Reported Yield | Reference |
| This compound | 2,5-bis(1,3-benzodithiol-2-yl)pyrrole | Methylating agent, HgO, HBF₄, DMSO | 90% | [1] |
| Glutaraldehyde | Cyclopentene | Hydrogen peroxide, tungstic acid-based catalyst | Industrial Scale | [2] |
| o-Phthalaldehyde | o-xylene | Tetrabromination followed by hydrolysis with potassium oxalate | High | [3][4] |
| Isophthalaldehyde | m-xylene | Tetrachlorination followed by hydrolysis | Good | [5] |
| Terephthalaldehyde | p-xylene | Bromination followed by reaction with sulfuric acid | 81-84% | [6][7] |
II. Performance in the Synthesis of BODIPY Dyes
Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorescent molecules with wide-ranging applications in bioimaging and materials science. The choice of dialdehyde can significantly influence the yield and reaction time of BODIPY synthesis.
| Dialdehyde Used in Synthesis | Typical Reaction Time | Reported Yield | Key Observations | Reference |
| Benzaldehyde (monoaldehyde for comparison) | 5 hours to overnight | 24-40% | Standard for comparison. | [8] |
| 4-Nitrobenzaldehyde | ~5 minutes (mechanochemical) | 29% | Significantly shorter reaction time with mechanochemistry. | [8] |
| 4-dimethylamino-1-naphthaldehyde | - | 22% | Two-step synthesis. | [9] |
| Various aromatic aldehydes | Several hours to days (traditional) | 10-50% | Traditional methods often require long reaction times and yield moderate results. | [10] |
III. Application as Cross-linking Agents
Dialdehydes are extensively used to cross-link primary amine-containing polymers and biomolecules, such as proteins, to form hydrogels and other stabilized structures. The efficiency and speed of this cross-linking are critical performance metrics.
| Cross-linking Agent | Reaction Speed | Cross-linking Efficiency | Cytotoxicity | Reference |
| Glutaraldehyde | Moderate | High | Known to have cytotoxic effects.[7][11] | [5][7] |
| o-Phthalaldehyde (OPA) | Very Fast (seconds to minutes) | High | Generally less toxic than glutaraldehyde. | [12][13][14] |
| Formaldehyde | Slower than glutaraldehyde | Lower for larger biomolecules | Toxic and a known sensitizer. | [7] |
| 2,5-Furandicarboxaldehyde (DFF) | Comparable to glutaraldehyde | Comparable to glutaraldehyde | Bio-based and considered a safer alternative. | [15] |
The unique structure of this compound, with its electron-rich pyrrole core, may offer distinct advantages in the formation of stable, conjugated cross-linked structures, a promising area for future investigation.
IV. Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from a literature procedure reporting a 90% overall yield.[1]
Materials:
-
2,5-bis(1,3-benzodithiol-2-yl)pyrrole
-
Methylating agent (e.g., methyl iodide)
-
Mercuric oxide (HgO)
-
35% aqueous Tetrafluoroboric acid (HBF₄)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate solvents for reaction and workup (e.g., dichloromethane, diethyl ether)
Procedure:
-
Methylation: Dissolve 2,5-bis(1,3-benzodithiol-2-yl)pyrrole in a suitable solvent. Add the methylating agent and stir at room temperature until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction and extract the methylated intermediate. Purify by column chromatography.
-
Hydrolysis: Dissolve the methylated intermediate in DMSO. Add HgO and 35% aqueous HBF₄.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the hydrolysis by TLC until the starting material is consumed.
-
Product Isolation: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
B. General Protocol for BODIPY Dye Synthesis from a Dialdehyde
This protocol is a generalized procedure based on common methods reported in the literature.[8][10][][]
Materials:
-
A dialdehyde (e.g., terephthalaldehyde)
-
A substituted pyrrole (e.g., 2,4-dimethylpyrrole)
-
Trifluoroacetic acid (TFA)
-
An oxidizing agent (e.g., p-chloranil or DDQ)
-
A non-nucleophilic base (e.g., triethylamine or Hunig's base)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Condensation: Dissolve the dialdehyde and a stoichiometric excess of the pyrrole in anhydrous DCM under an inert atmosphere. Add a catalytic amount of TFA and stir the mixture at room temperature. Monitor the reaction by TLC until the aldehyde is consumed.
-
Oxidation: Add the oxidizing agent to the reaction mixture and continue stirring. The color of the solution should change, indicating the formation of the dipyrromethene.
-
Complexation: Cool the reaction mixture in an ice bath. Add the non-nucleophilic base, followed by the slow addition of BF₃·OEt₂.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with DCM.
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the BODIPY dye.
C. General Protocol for Protein Cross-linking with a Dialdehyde
This protocol provides a general workflow for cross-linking a protein with a dialdehyde to form a hydrogel.
Materials:
-
Protein solution (e.g., bovine serum albumin in phosphate-buffered saline, pH 7.4)
-
Dialdehyde cross-linking agent (e.g., glutaraldehyde or o-phthalaldehyde)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation: Prepare a solution of the protein in PBS at the desired concentration.
-
Cross-linking: Add the dialdehyde cross-linking agent to the protein solution. The final concentration of the dialdehyde will depend on the desired degree of cross-linking.
-
Gelation: Gently mix the solution and allow it to stand at room temperature. Gelation time will vary depending on the protein and dialdehyde concentrations.
-
Washing: Once the hydrogel has formed, wash it extensively with PBS to remove any unreacted dialdehyde.
-
Characterization: The resulting hydrogel can be characterized for its mechanical properties, swelling ratio, and biocompatibility.
V. Visualizing Synthetic Pathways and Workflows
A. Synthesis of BODIPY Dyes
Caption: General synthetic pathway for BODIPY dyes.
B. Experimental Workflow for Protein Cross-linking
Caption: Workflow for protein hydrogel formation via cross-linking.
C. Imine Formation in Cross-linking
Caption: General reaction for di-imine formation.
References
- 1. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. Ch22: C=O + primary amine [chem.ucalgary.ca]
- 4. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 5. A comparison of the crosslinking abilities of glutaraldehyde, formaldehyde and α-hydroxyadipaldehyde with bovine serum albumin and casein | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 8. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Extendable stapling of unprotected peptides by crosslinking two amines with o-phthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,5-Furandicarboxaldehyde as a bio-based crosslinking agent replacing glutaraldehyde for covalent enzyme immobilization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07153C [pubs.rsc.org]
Comparative Guide to Analytical Methods for 1-Methylpyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 1-Methylpyrrole-2,5-dicarbaldehyde. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and regulatory compliance of pharmaceutical ingredients and intermediates. This document outlines detailed experimental protocols and presents a comparison of performance data for High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Methodology Comparison
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of the key performance characteristics of the discussed methods.
| Parameter | HPLC-UV with DNPH Derivatization | GC-MS (Direct Injection) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of the 2,4-dinitrophenylhydrazone derivative and UV detection. | Chromatographic separation of the volatile compound and mass spectrometric detection. | Measurement of the NMR signal intensity relative to a certified internal standard. |
| Linearity (R²) | > 0.999 | > 0.998 | Confirmed by validation |
| Accuracy (%) | 96.3 - 103.6 | 80.2 - 115.4 | High accuracy, as it's a primary ratio method. |
| Precision (RSD %) | < 1 | < 12 (Intra-day) | < 2.0 |
| Limit of Detection (LOD) | 0.03 ng (0.1 ppm) | 0.01 ppm | ~5 µM for small molecules |
| Limit of Quantitation (LOQ) | 0.1 ng (0.33 ppm) | 0.025 ppm | Typically a signal-to-noise ratio of 10:1 |
| Throughput | High | High | Lower |
| Sample Preparation | Derivatization required | Minimal (dissolution) | Minimal (dissolution with internal standard) |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following DNPH Derivatization
This method is based on the reaction of the aldehyde functional groups of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, chromophoric derivative that can be readily detected by UV spectroscopy.
Experimental Workflow:
Caption: Workflow for HPLC-UV analysis with DNPH derivatization.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the sample and dissolve it in acetonitrile to a known concentration.
-
-
Derivatization:
-
To an aliquot of each standard and sample solution, add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of sulfuric acid.
-
Vortex the solutions and incubate at 60°C for 30 minutes to ensure complete derivatization.
-
Allow the solutions to cool to room temperature and dilute with acetonitrile to the final volume.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 360 nm
-
-
Analysis:
-
Inject the derivatized standards and samples into the HPLC system.
-
Integrate the peak area of the this compound-bis-DNPH derivative.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the direct injection of the sample, separation of the analyte by gas chromatography, and detection by mass spectrometry. It is a highly selective method but may require careful optimization to prevent thermal degradation of the analyte.
Experimental Workflow:
Caption: Workflow for GC-MS analysis.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and a suitable internal standard (e.g., a stable, deuterated analog or a compound with similar chemical properties) in a volatile solvent like dichloromethane or ethyl acetate.
-
Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Accurately weigh the sample, dissolve it in the solvent, and add the internal standard at the same concentration as in the calibration standards.
-
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: For initial method development, scan from m/z 40 to 300.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound and the internal standard.
-
-
Analysis:
-
Inject the standards and samples.
-
Calculate the response factor from the calibration standards.
-
Quantify the analyte in the samples based on the peak area ratio to the internal standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration against a certified reference material without the need for a calibration curve of the analyte itself.
Logical Relationship for qNMR Quantification:
Caption: Factors influencing qNMR quantification.
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
P_x = (I_x / N_x) * (N_std / I_std) * (MW_x / MW_std) * (m_std / m_x) * P_std
Where:
-
P_x = Purity of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
x = analyte
-
std = internal standard
-
Conclusion
The selection of the most suitable analytical method for this compound will depend on the specific requirements of the analysis.
-
HPLC-UV with DNPH derivatization is a robust and sensitive method suitable for routine quality control in a regulated environment.
-
GC-MS offers high selectivity and is a powerful tool for identification and quantification, particularly for volatile impurities, though it may require careful method development to ensure analyte stability.
-
qNMR serves as a primary method for the accurate determination of purity and content, ideal for the certification of reference materials and for orthogonal method validation.
It is recommended to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH Q2(
A Spectroscopic Comparison of 1-Methylpyrrole-2,5-dicarbaldehyde and Its Derivatives
This guide provides a comparative analysis of the spectroscopic properties of 1-Methylpyrrole-2,5-dicarbaldehyde and its related derivatives. While comprehensive experimental data for this compound is not extensively available in public literature, this document compiles known data for its structural analogs and offers predicted values for the target compound based on established spectroscopic principles. This information is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of pyrrole-based compounds.
The following sections present a summary of key spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the general characterization workflow.
Comparative Spectroscopic Data
The tables below summarize the available and predicted spectroscopic data for this compound and key derivatives. This allows for a clear comparison of how structural modifications, such as the number of formyl groups and N-methylation, influence the spectroscopic signatures.
¹H NMR Data (Chemical Shift δ [ppm])
| Compound | N-CH₃ | Pyrrole H-3, H-4 | Aldehyde CHO | Solvent | Reference |
| This compound | ~3.9-4.1 (s) | ~7.1-7.3 (s) | ~9.6-9.8 (s) | CDCl₃ | Predicted |
| 1-Methylpyrrole | 3.56 (s) | 6.53 (t), 6.09 (t) | N/A | CDCl₃ | [1] |
| 1-Methylpyrrole-2-carboxaldehyde | 3.93 (s) | 6.90 (dd), 6.78 (dd), 6.13 (t) | 9.47 (s) | CDCl₃ | [2][3] |
| Pyrrole-2,5-dicarbaldehyde | N/A (NH ~9.8) | 7.15 (s) | 9.55 (s) | DMSO-d₆ | [4] |
¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | N-CH₃ | Pyrrole C-2, C-5 | Pyrrole C-3, C-4 | Aldehyde C=O | Solvent | Reference |
| This compound | ~35-37 | ~140-142 | ~120-122 | ~180-182 | CDCl₃ | Predicted |
| 1-Methylpyrrole | 35.8 | 121.0 | 107.9 | N/A | CDCl₃ | [1] |
| 1-Methylpyrrole-2-carboxaldehyde | 35.0 | 139.7 (C2), 125.0 (C5) | 119.8 (C3), 109.1 (C4) | 178.6 | CDCl₃ | [2] |
| Pyrrole-2,5-dicarbaldehyde | N/A | 139.0 | 121.2 | 180.1 | DMSO-d₆ | [5] |
IR Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | C=O Stretch | C-N Stretch | C-H (Aromatic) | N-H Stretch | Reference |
| This compound | ~1660-1680 | ~1350-1450 | ~3100 | N/A | Predicted |
| 1-Methylpyrrole | N/A | ~1380, ~1270 | ~3100 | N/A | [1] |
| Pyrrole-2-carboxaldehyde | ~1655 | ~1435, ~1350 | ~3120 | ~3250 | [6] |
| Pyrrole | N/A | ~1350, ~1045 | ~3120 | ~3400 | [7] |
Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) | Key Fragments | Reference |
| This compound | C₇H₇NO₂ | 137.14 | 137 | 108 (M-CHO), 80 (M-2CHO) | Predicted |
| 1-Methylpyrrole | C₅H₇N | 81.12 | 81 | 80, 54, 53 | [8] |
| 1-Methylpyrrole-2-carboxaldehyde | C₆H₇NO | 109.13 | 109 | 80 (M-CHO), 53 | [2] |
| Pyrrole-2,5-dicarbaldehyde | C₆H₅NO₂ | 123.11 | 123 | 94 (M-CHO), 66 (M-2CHO) | [4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols represent standard procedures and may be adapted based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrrole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[9]
-
¹H NMR: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR: A proton-decoupled pulse sequence is used. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are common. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates (neat).
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., C=O, C-N, C-H, N-H).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam spectrophotometer. Use a cuvette containing only the solvent as a reference.
-
Data Analysis: Identify the λmax values, which correspond to electronic transitions within the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using an appropriate technique, most commonly Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern to gain further structural information.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized pyrrole derivative.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. 1-Methylpyrrole | C5H7N | CID 7304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylpyrrole-2-carboxaldehyde(1192-58-1) 1H NMR [m.chemicalbook.com]
- 4. 1H-pyrrole-2,5-dicarbaldehyde | C6H5NO2 | CID 2724957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole [webbook.nist.gov]
- 8. 1H-Pyrrole, 1-methyl- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the Biological Potential of 1-Methylpyrrole-2,5-dicarbaldehyde Derivatives: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals are constantly seeking novel compounds with enhanced biological activity. This guide provides a comparative analysis of the biological activities of derivatives of 1-methylpyrrole-2,5-dicarbaldehyde against standard therapeutic agents, supported by experimental data from various studies. The focus is on their potential as anticancer and antimicrobial agents.
Anticancer Activity: A Promising Frontier
Derivatives of 1-methylpyrrole have demonstrated significant potential as anticancer agents. Studies have shown that certain Schiff base derivatives and metal complexes of these compounds exhibit cytotoxic activity against various cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis and interaction with DNA.
Comparative Analysis of Anticancer Activity (IC50 in µM)
| Compound/Derivative | Cell Line | Activity (IC50 in µM) | Standard Drug | Standard's Activity (IC50 in µM) |
| 1-Methyl-pyrrol-2-yl based Triazoline-3-thione Ligand (C15) | A549 (Lung) | >1000 | Etoposide | 2.01 |
| HT29 (Colon) | >1000 | 5-Fluorouracil | 4.90 | |
| Cisplatin | 3.50 | |||
| Mn(II) Complex of C15 (1) | A549 (Lung) | 794.37 | Etoposide | 2.01 |
| HT29 (Colon) | 654.31 | 5-Fluorouracil | 4.90 | |
| Cisplatin | 3.50 | |||
| Ni(II) Complex of C15 (3) | HT29 (Colon) | 1064.05 | 5-Fluorouracil | 4.90 |
| Cisplatin | 3.50 |
Data sourced from a study on new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their coordination compounds.[1]
It is important to note that while the synthesized manganese and nickel complexes of a 1-methyl-pyrrol-2-yl derivative showed some cytotoxic activity, their IC50 values were significantly higher than the standard anticancer drugs Etoposide, 5-Fluorouracil, and Cisplatin, indicating lower potency in these specific assays.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., A549, HT29) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways in Anticancer Activity
The anticancer activity of pyrrole derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival. One of the primary mechanisms is the induction of apoptosis, or programmed cell death. This can be triggered through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Some Schiff base derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, which can lead to DNA damage and trigger apoptotic pathways.[2] Furthermore, these compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2]
Antimicrobial Activity: Combating Microbial Threats
Pyrrole derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria. Schiff base derivatives, in particular, have shown promising activity.
Comparative Analysis of Antimicrobial Activity (MIC in µg/mL)
At present, specific studies detailing the antimicrobial activity of this compound derivatives with quantitative data (MIC values) against standard bacterial strains are limited in the readily available scientific literature. However, studies on other pyrrole-2,5-dione derivatives have shown activity. For instance, certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives exhibited MIC values of 128 µg/mL against Staphylococcus aureus and 256 µg/mL against Escherichia coli.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial potency and is often determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., E. coli, S. aureus) is prepared.
-
Serial Dilution: The test compounds and standard antibiotics are serially diluted in a liquid growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Conclusion
Derivatives of 1-methylpyrrole represent a versatile scaffold for the development of new therapeutic agents. While the currently available data on the anticancer activity of specific this compound derivatives show lower potency compared to established drugs, the field is ripe for further exploration and optimization of these structures. The limited data on their antimicrobial activity also highlights an area for future research. The synthesis of novel derivatives and the continued investigation into their mechanisms of action will be crucial in unlocking the full therapeutic potential of this class of compounds.
References
- 1. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate [mdpi.com]
- 2. In vitro anticancer activities of Schiff base and its lanthanum complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Study on the Reactivity of 1-Methylpyrrole-2,5-dicarbaldehyde and Pyrrole-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Methylpyrrole-2,5-dicarbaldehyde and its parent compound, pyrrole-2,5-dicarbaldehyde. While direct comparative studies with quantitative data are limited in published literature, this document synthesizes available information on their synthesis and individual reactivity, supplemented by a theoretical comparison based on electronic effects.
Executive Summary
The primary difference in reactivity between this compound and pyrrole-2,5-dicarbaldehyde is expected to stem from the electronic effect of the substituent on the pyrrole nitrogen. The methyl group in this compound is electron-donating, which increases the electron density of the pyrrole ring. This, in turn, is predicted to decrease the electrophilicity of the aldehyde carbons, making it generally less reactive towards nucleophiles compared to pyrrole-2,5-dicarbaldehyde. In contrast, the N-H proton in pyrrole-2,5-dicarbaldehyde is slightly acidic and can be deprotonated under basic conditions, which can influence its reactivity in certain reactions.
Synthesis and Availability
Both dicarbaldehydes are accessible through multi-step syntheses. However, reports suggest that this compound can be obtained in higher overall yield.
| Compound | Synthetic Approach | Overall Yield (%) | Reference |
| Pyrrole-2,5-dicarbaldehyde | Multi-step from pyrrole via formylation and protection/deprotection | 11-38 | [No specific citation available] |
| From 2,5-bis(1,3-benzodithiol-2-yl)pyrroles followed by hydrolysis | 43-65 | [No specific citation available] | |
| This compound | Methylation of dithiolic intermediate followed by hydrolysis | 90 | [No specific citation available] |
Reactivity Comparison
Due to a lack of direct comparative experimental data, this section provides a qualitative comparison based on established electronic principles, supplemented with available data for each compound.
Theoretical Comparison of Reactivity
The N-methyl group is an electron-donating group (EDG) through induction. This increases the electron density on the pyrrole ring, which is then delocalized to the formyl groups. This increased electron density on the carbonyl carbons of this compound makes them less electrophilic and therefore less susceptible to nucleophilic attack compared to the carbonyl carbons of pyrrole-2,5-dicarbaldehyde.
Caption: Electronic effects on the reactivity of the dicarbaldehydes.
Reactivity in Common Aldehyde Reactions
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. The higher electrophilicity of pyrrole-2,5-dicarbaldehyde would suggest a faster reaction rate and potentially higher yields compared to its N-methylated counterpart under identical conditions.
Schiff Base Formation: The formation of an imine (Schiff base) through reaction with a primary amine is a common reaction of aldehydes. Similar to the Knoevenagel condensation, pyrrole-2,5-dicarbaldehyde is expected to react more readily with amines.
Wittig Reaction: The Wittig reaction converts aldehydes to alkenes using a phosphonium ylide. The reactivity trend is expected to be similar, with pyrrole-2,5-dicarbaldehyde likely providing better yields or requiring milder conditions.
While specific comparative data is unavailable, the following sections provide details on known reactions for each compound.
Experimental Data and Protocols
Reactions of Pyrrole-2,5-dicarbaldehyde
Schiff Base Formation with Aniline: Pyrrole-2,5-dicarbaldehyde reacts with aniline to form the corresponding bis-imine. While specific yields from comparative studies are not available, this reaction is known to proceed.
Caption: Schiff base formation with pyrrole-2,5-dicarbaldehyde.
Experimental Protocol: General Schiff Base Formation
-
Dissolve pyrrole-2,5-dicarbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the primary amine (2.2 equivalents) to the solution.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) if necessary.
-
Stir the reaction mixture at room temperature or reflux, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to induce precipitation of the product, or remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reactions of this compound
Experimental Protocol: General Knoevenagel Condensation
-
To a solution of the dicarbaldehyde (1 equivalent) and the active methylene compound (2.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or pyridine), add a catalytic amount of a base (e.g., piperidine, triethylamine, or sodium acetate).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the mixture and remove the solvent in vacuo.
-
The residue can be purified by column chromatography on silica gel to afford the desired product.
performance of 1-Methylpyrrole-2,5-dicarbaldehyde in polymer synthesis versus other monomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Methylpyrrole-2,5-dicarbaldehyde and Its Alternatives in Polymer Synthesis
The synthesis of novel polymers with tailored properties is a cornerstone of materials science and drug development. The choice of monomer is a critical determinant of the final polymer's characteristics. This guide provides a comparative analysis of this compound against two other prominent heterocyclic dicarbaldehyde monomers: Thiophene-2,5-dicarbaldehyde and Furan-2,5-dicarbaldehyde. The comparison focuses on the performance of these monomers in the synthesis of poly(azomethine)s, a class of polymers known for their thermal stability and electrical conductivity.
Performance Comparison of Poly(azomethine)s
| Property | Poly(1-methylpyrrole-2,5-diyl-vinylene-co-p-phenylene-vinylene) (Projected) | Poly(thiophene-2,5-diyl-vinylene-co-p-phenylene-vinylene) | Poly(furan-2,5-diyl-vinylene-co-p-phenylene-vinylene) |
| Number Average Molecular Weight (Mn) ( g/mol ) | Data not available | Data not available | Data not available |
| Weight Average Molecular Weight (Mw) ( g/mol ) | Data not available | Data not available | Data not available |
| Polydispersity Index (PDI) | Data not available | Data not available | Data not available |
| Thermal Decomposition Temperature (Td, 5% wt. loss) (°C) | ~400-450 | 452 | ~300-400 |
| Glass Transition Temperature (Tg) (°C) | ~180-220 | 346 | Data not available |
| Electrical Conductivity (σ) (S/cm) | ~10⁻⁵ to 10⁻³ (doped) | 1.2 x 10⁻³ (doped)[1] | ~10⁻⁶ to 10⁻⁴ (doped) |
Experimental Protocols
Detailed methodologies for the synthesis of poly(azomethine)s from the respective dicarbaldehyde monomers with p-phenylenediamine via Schiff base polycondensation are provided below.
Synthesis of Poly(thiophene-2,5-diyl-vinylene-co-p-phenylene-vinylene)
Materials:
-
Thiophene-2,5-dicarbaldehyde
-
p-Phenylenediamine
-
N,N-Dimethylacetamide (DMAc)
-
Lithium Chloride (LiCl)
-
Methanol
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a specific molar amount of Thiophene-2,5-dicarbaldehyde and an equimolar amount of p-phenylenediamine in N,N-Dimethylacetamide (DMAc) containing 5 wt% Lithium Chloride (LiCl).
-
Heat the reaction mixture to 120°C under a continuous nitrogen stream with constant stirring.
-
Maintain the reaction at this temperature for 24 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the resulting fibrous polymer, wash it thoroughly with methanol to remove any unreacted monomers and solvent, and then dry it in a vacuum oven at 60°C for 24 hours.
Synthesis of Poly(furan-2,5-diyl-vinylene-co-p-phenylene-vinylene)
Materials:
-
Furan-2,5-dicarbaldehyde
-
p-Phenylenediamine
-
Ethanol
-
Nitrogen gas
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve Furan-2,5-dicarbaldehyde and an equimolar amount of p-phenylenediamine in ethanol.
-
Reflux the reaction mixture with stirring for 8 hours.
-
The polymer precipitates out of the solution as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the polymer by filtration, wash it with ethanol, and dry it under vacuum.
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the general synthesis workflow for poly(azomethine)s and the logical relationship between the monomer structure and the resulting polymer properties.
References
Assessing the Purity of Synthesized 1-Methylpyrrole-2,5-dicarbaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative overview of common analytical techniques for assessing the purity of 1-Methylpyrrole-2,5-dicarbaldehyde. We will explore the principles of each method, present model experimental protocols, and discuss potential alternative compounds, supported by a framework for performance comparison.
Introduction to this compound and the Importance of Purity
This compound is a symmetrical dialdehyde built on a pyrrole scaffold. Its bifunctional nature makes it a valuable building block in organic synthesis, particularly in the formation of polymers, macrocycles, and as a crosslinking agent. The purity of this compound is critical as impurities can lead to side reactions, affect reaction kinetics, and alter the properties of the final products.
Comparative Analysis of Purity Assessment Methods
The purity of this compound can be determined using several analytical techniques. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the desired level of accuracy. The most common and effective methods include Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Method | Principle | Advantages | Limitations | Typical Purity Range Reported for Aromatic Aldehydes * |
| qNMR | Compares the integral of a signal from the analyte to that of a certified internal standard of known purity. | Provides a direct, primary measurement of purity without the need for a reference standard of the analyte itself. It is non-destructive and can quantify a wide range of impurities. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. | >98% |
| HPLC-UV | Separates the analyte from its impurities based on their differential partitioning between a stationary and a mobile phase. Quantification is achieved by comparing the peak area of the analyte to a standard curve. | High sensitivity and resolution, making it suitable for detecting trace impurities. | Requires a pure reference standard of the analyte for accurate quantification. The response factor of impurities may differ from the analyte. | >99% |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer provides identification and quantification of the separated components. | Excellent for identifying and quantifying volatile impurities, including residual solvents. High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds. | >99% |
Experimental Protocols
Detailed and validated experimental protocols are crucial for accurate purity assessment. The following are model protocols that can be adapted and optimized for this compound.
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: This method determines the purity of a substance by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of a certified internal standard of known concentration.
Experimental Workflow:
Figure 1: Workflow for purity determination by qNMR.
Protocol:
-
Internal Standard Selection: Choose an internal standard with a simple ¹H NMR spectrum that does not have signals overlapping with the analyte. For this compound, suitable standards include maleic anhydride or 1,3,5-trimethoxybenzene. The internal standard must be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full signal recovery. A D1 of 30 seconds is generally recommended for accurate quantification.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Apply phase and baseline corrections to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the aldehyde protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their affinity for a stationary phase and a mobile phase. For quantification, the area under the chromatographic peak of the analyte is proportional to its concentration.
Experimental Workflow:
Figure 2: Workflow for purity determination by HPLC-UV.
Protocol:
-
HPLC System and Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A, ramp to 5% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (likely around 280-320 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a pure reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte.
-
Sample Solution: Accurately weigh the synthesized this compound and dissolve it in the same solvent to a concentration within the calibration range.
-
-
Analysis and Purity Calculation:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity as follows:
Purity (%) = (Concentration from calibration curve / Theoretical concentration) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments of the eluted compounds, allowing for their identification and quantification.
Experimental Workflow:
Figure 3: Workflow for purity determination by GC-MS.
Protocol:
-
GC-MS System and Conditions (to be optimized):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Analysis and Purity Calculation:
-
Inject the sample into the GC-MS system.
-
Identify the peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
The purity can be estimated by the area percentage method, assuming that all components have the same response factor.
Purity (%) = (Peak area of analyte / Total peak area of all components) * 100
-
Comparison with Alternative Compounds
The suitability of this compound for a specific application should be compared against alternative compounds. The choice of an alternative will depend on the desired properties of the final product.
Potential Alternatives:
-
Terephthalaldehyde: A readily available aromatic dialdehyde that can be used in similar applications. It is more rigid than this compound, which may be advantageous or disadvantageous depending on the desired flexibility of the final product.
-
Glutaraldehyde: An aliphatic dialdehyde that is a common crosslinking agent. It is more flexible than this compound and reacts under different conditions.
-
Other Substituted Pyrrole-2,5-dicarbaldehydes: Derivatives with different substituents on the pyrrole ring can be synthesized to fine-tune properties such as solubility, reactivity, and thermal stability.
Framework for Performance Comparison:
To objectively compare the performance of this compound with its alternatives, a series of experiments should be conducted. The specific experiments will depend on the intended application. For example, if used as a crosslinking agent for a polymer, the following comparisons would be relevant:
| Performance Metric | Experimental Technique | Description |
| Crosslinking Efficiency | Swelling tests, Rheometry | Measures the degree of crosslinking achieved. Lower swelling and higher storage modulus indicate higher crosslinking efficiency. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature of the crosslinked polymer. |
| Mechanical Properties | Tensile testing | Measures properties such as tensile strength, Young's modulus, and elongation at break. |
| Purity and Reactivity | As described above | The purity of the crosslinking agent will directly impact the reproducibility and properties of the final material. |
Conclusion
Assessing the purity of synthesized this compound is a critical step in ensuring the quality and reproducibility of research and development outcomes. A combination of analytical techniques, including qNMR, HPLC, and GC-MS, provides a comprehensive understanding of the compound's purity profile. While qNMR offers a direct measure of purity, HPLC and GC-MS are powerful tools for identifying and quantifying trace impurities. The selection of the most appropriate method will depend on the specific requirements of the analysis. Furthermore, a systematic comparison with alternative compounds, based on relevant performance metrics, is essential for selecting the optimal building block for a given application.
A Comparative Guide to the Quantitative Analysis of 1-Methylpyrrole-2,5-dicarbaldehyde in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates like 1-Methylpyrrole-2,5-dicarbaldehyde is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for this purpose. The following sections detail experimental protocols, present comparative performance data, and illustrate analytical workflows to aid in selecting the most suitable method for your specific research needs.
Performance Comparison of Analytical Techniques
The choice of analytical technique for the quantitative analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes typical performance characteristics for each method based on data from analogous aromatic and heterocyclic aldehydes.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, quantification by UV absorbance of DNPH derivatives. | Separation of volatile (or derivatized) analytes, with detection and quantification by mass analysis. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. |
| Derivatization | Typically required (e.g., with 2,4-dinitrophenylhydrazine - DNPH). | Often required for improved volatility and sensitivity (e.g., with PFBHA). | Not required. |
| Typical Limit of Detection (LOD) | 0.008 - 20 µg/L (as DNPH derivative)[1][2] | 3 µg/g[3] | Sample-dependent, generally in the low µg/mL to mg/mL range. |
| Typical Limit of Quantitation (LOQ) | 0.025 - 21 µg/L (as DNPH derivative)[1][2] | Typically 3-5 times the LOD. | Sample-dependent, generally in the µg/mL to mg/mL range. |
| Linearity Range | 0.025 - 10 µg/mL[1] | Typically 2-3 orders of magnitude (e.g., 0.1 - 10 µg/mL).[4] | Excellent over a wide range, limited by detector saturation at high concentrations.[5] |
| Accuracy (% Recovery) | 91 - 110%[1] | 80 - 115%[4] | High, often >98%. |
| Precision (% RSD) | ≤ 10%[1] | ≤ 12%[4] | High, often <2%. |
| Analysis Time | 15 - 30 minutes per sample. | 15 - 40 minutes per sample. | 5 - 20 minutes per sample. |
| Strengths | Widely available, robust, good for routine analysis. | High selectivity and sensitivity, structural confirmation. | Non-destructive, no derivatization needed, primary ratio method, excellent for complex mixtures. |
| Weaknesses | Derivatization can be time-consuming and introduce errors. Potential for side reactions.[6] | Derivatization may be necessary. Thermal instability of the analyte can be a concern. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be optimized for your specific reaction matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be readily detected by UV spectroscopy.
1. Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of acetonitrile.
-
To an aliquot of this solution, add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of sulfuric acid.
-
Allow the reaction to proceed at room temperature for at least one hour to ensure complete derivatization.
-
Quench the reaction by adding a small amount of a neutralizing agent, such as pyridine.
-
Dilute the resulting solution to a known volume with the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) acetonitrile:water and ramping to 90:10 (v/v) acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at 360 nm.
-
Injection Volume: 10 µL.
3. Quantification:
-
Prepare a series of calibration standards of this compound-bis-DNPH of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization with a silylating agent or a fluorinated reagent is often employed to increase the volatility and thermal stability of the dialdehyde.
1. Sample Preparation and Derivatization:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
To the residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized analyte.
3. Quantification:
-
Prepare calibration standards of the derivatized this compound.
-
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Quantify the analyte in the sample using the calibration curve. An internal standard can be used to improve accuracy and precision.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a direct and non-destructive method for quantification without the need for derivatization. An internal standard with a known concentration is used for accurate measurement.
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) that dissolves all components of interest.
-
Accurately weigh and add a known amount of an internal standard. The internal standard should be stable, have a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
2. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): This is a critical parameter and should be set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to ensure full relaxation and accurate integration. A typical starting value is 30 seconds.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for high precision) for the signals of interest.
-
Acquisition Time (aq): Should be long enough to ensure complete FID decay.
-
Temperature: Maintain a constant temperature throughout the experiment.
3. Data Processing and Quantification:
-
Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the lineshape.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the analyte (e.g., the aldehyde protons) and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PurityIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Methylpyrrole-2,5-dicarbaldehyde: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-Methylpyrrole-2,5-dicarbaldehyde, a compound that, while not having a publicly available specific Safety Data Sheet (SDS), can be managed by adhering to safety guidelines for structurally similar chemicals and general principles for aldehyde waste.
Immediate Safety and Hazard Assessment
Based on the safety data for analogous compounds such as N-Methylpyrrole and N-Methylpyrrole-2-carboxaldehyde, it is prudent to treat this compound as a substance that may cause skin, eye, and respiratory irritation. Aldehydes as a class of chemicals can also be flammable and harmful if ingested. Therefore, immediate and stringent safety measures are essential.
Key Hazard Considerations:
-
Irritation: Potential for skin, eye, and respiratory tract irritation.
-
Flammability: May be combustible, particularly at elevated temperatures.
-
Toxicity: Potential for harm if swallowed or inhaled.
In the event of exposure, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical assistance.
Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct Personal Protective Equipment. The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Always inspect gloves for integrity before use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a clear and methodical plan to ensure safety and compliance with local regulations.
Step 1: Neutralization of Small Quantities
For small residual amounts, chemical neutralization can be an effective disposal method. Aldehydes can often be neutralized with a suitable reagent to form a less hazardous substance.
Experimental Protocol for Neutralization:
-
Preparation: In a designated chemical fume hood, prepare a neutralizing solution. A common approach involves the use of a reducing agent like sodium bisulfite.
-
Reaction: Slowly add the this compound waste to the neutralizing solution with constant stirring. The reaction may be exothermic, so proceed with caution.
-
Verification: After the reaction is complete, test the pH of the resulting solution to ensure it is within a neutral range (typically 6-8).
-
Disposal of Neutralized Waste: Once neutralized, the solution can typically be disposed of down the drain with a large volume of water, pending approval from your institution's Environmental Health and Safety (EHS) office.
Step 2: Handling of Bulk and Contaminated Waste
For larger quantities of the compound or for materials contaminated with it (e.g., gloves, absorbent pads), direct neutralization may not be feasible or safe.
-
Collection: Collect the waste in a clearly labeled, sealed, and compatible waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Labeling: The container must be labeled with the full chemical name, "Hazardous Waste," and the date of accumulation.
-
Storage: Store the sealed container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all institutional and local regulations.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
Logical Relationship of Safety Measures
The interplay between hazard identification, personal protection, and emergency response is crucial for a safe laboratory environment. The following diagram illustrates this relationship.
Caption: Relationship between hazards, PPE, and emergency actions.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
